molecular formula C12H12N2O B12972797 (2-(p-Tolyl)pyrimidin-5-yl)methanol

(2-(p-Tolyl)pyrimidin-5-yl)methanol

货号: B12972797
分子量: 200.24 g/mol
InChI 键: GVOAHVBWHAKONZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2-(p-Tolyl)pyrimidin-5-yl)methanol (CAS 954227-18-0) is a chemical building block belonging to the 2-phenylpyrimidine chemical class. It serves as a key intermediate in medicinal chemistry research, particularly in the design and synthesis of novel lanosterol 14α-demethylase (CYP51) inhibitors . CYP51 is a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane, making it a prominent target for antifungal drug development . Recent scientific studies have identified and optimized 2-phenylpyrimidine derivatives based on this scaffold, leading to compounds that exhibit superior in vitro antifungal efficacy against common clinically susceptible strains, including Candida albicans and Candida tropicalis, with activity significantly greater than the clinical first-line drug fluconazole . This compound is provided with high purity for research applications. (2-(p-Tolyl)pyrimidin-5-yl)methanol is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures in humans or animals. Proper storage conditions are sealed in a dry environment at 2-8°C .

属性

分子式

C12H12N2O

分子量

200.24 g/mol

IUPAC 名称

[2-(4-methylphenyl)pyrimidin-5-yl]methanol

InChI

InChI=1S/C12H12N2O/c1-9-2-4-11(5-3-9)12-13-6-10(8-15)7-14-12/h2-7,15H,8H2,1H3

InChI 键

GVOAHVBWHAKONZ-UHFFFAOYSA-N

规范 SMILES

CC1=CC=C(C=C1)C2=NC=C(C=N2)CO

产品来源

United States
Foundational & Exploratory

Structural and Spectral Characterization of (2-(p-Tolyl)pyrimidin-5-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (2-(p-Tolyl)pyrimidin-5-yl)methanol is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. It features an electron-deficient pyrimidine core, an electron-donating p-tolyl moiety at the C2 position, and a versatile hydroxymethyl handle at the C5 position.

This whitepaper provides an in-depth technical framework for the synthesis, experimental handling, and precise Nuclear Magnetic Resonance (NMR) characterization of this molecule. Designed for research scientists, this guide emphasizes the causality behind experimental protocols and establishes self-validating workflows to ensure high-fidelity analytical data.

Mechanistic Context and Synthetic Causality

To obtain pure samples for NMR characterization, the compound is typically synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling between (2-chloropyrimidin-5-yl)methanol and p-tolylboronic acid.

The Causality of Regioselectivity: The choice of a 2-chloropyrimidine electrophile is deliberate. The C2 position of the pyrimidine ring is flanked by two electronegative nitrogen atoms. This severe electron deficiency lowers the lowest unoccupied molecular orbital (LUMO) of the C-Cl bond, making it highly susceptible to oxidative addition by an electron-rich Pd(0) catalyst [1]. This innate reactivity allows the coupling to proceed under relatively mild conditions compared to unactivated aryl chlorides [2].

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (2-Chloropyrimidine) Pd0->OxAdd Ar-Cl TransMet Transmetalation (p-Tolylboronic Acid) OxAdd->TransMet Base, Ar'-B(OH)2 RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Product

Figure 1: Catalytic cycle for the Suzuki-Miyaura cross-coupling of 2-chloropyrimidines.

Step-by-Step Synthetic Protocol

Self-Validating System: The completion of this reaction can be monitored via TLC (UV active). The disappearance of the highly polar starting alcohol and the appearance of a less polar, highly UV-active product spot confirms conversion.

  • Reagent Assembly: In a dry Schlenk flask, combine (2-chloropyrimidin-5-yl)methanol (1.0 equiv), p-tolylboronic acid (1.2 equiv), and potassium carbonate ( K2​CO3​ , 2.0 equiv) [1].

  • Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and water. Causality: Water is required to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex.

  • Catalyst Addition: Add Pd(PPh3​)4​ (0.05 equiv) under an inert argon atmosphere.

  • Heating: Heat the mixture to 85 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash chromatography (Silica gel, Hexanes/EtOAc).

NMR Spectral Analysis: Theory and Causality

The structural validation of (2-(p-Tolyl)pyrimidin-5-yl)methanol relies heavily on 1D 1H and 13C NMR spectroscopy. The data presented below is synthesized from established predictive heuristics and analogous 2-arylpyrimidine scaffolds [3].

Solvent Selection Causality

DMSO- d6​ is the mandatory solvent for this analysis rather than CDCl3​ . Causality: In CDCl3​ , the hydroxyl proton (-OH) undergoes rapid intermolecular chemical exchange, resulting in a broad, uninformative singlet or complete signal disappearance. DMSO- d6​ acts as a strong hydrogen-bond acceptor, locking the -OH proton in place. This slows the exchange rate on the NMR timescale, allowing the observation of the 3J scalar coupling between the -OH proton and the adjacent - CH2​

  • protons. This splitting pattern is a critical self-validating check for the primary alcohol motif and the absence of acidic impurities.
1H NMR Interpretation
  • Pyrimidine Core (H4, H6): Due to the C2v​ symmetric nature of the 2,5-disubstituted pyrimidine ring, the protons at C4 and C6 are chemically and magnetically equivalent. They appear as a sharp singlet integrating to 2H. Their extreme downfield shift (~8.85 ppm) is caused by the strong diamagnetic anisotropy and electron-withdrawing inductive effect of the adjacent nitrogen atoms.

  • p-Tolyl Group: Exhibits a classic AA'BB' spin system (often appearing as an AB quartet or two doublets) due to the para-substitution. The protons ortho to the pyrimidine ring are deshielded (~8.25 ppm) compared to those ortho to the methyl group (~7.32 ppm).

  • Hydroxymethyl Group: The - CH2​

    • appears as a doublet (~4.62 ppm) coupled to the -OH triplet (~5.42 ppm).
Quantitative Data Summaries

Table 1: 1H NMR Spectral Data Summary (400 MHz, DMSO- d6​ )

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
Pyrimidine C4-H, C6-H8.85Singlet (s)-2HAromatic (Heterocycle)
Tolyl C2'-H, C6'-H8.25Doublet (d)8.22HAromatic (Ortho to Pyrimidine)
Tolyl C3'-H, C5'-H7.32Doublet (d)8.22HAromatic (Ortho to Methyl)
-OH5.42Triplet (t)5.61HHydroxyl Proton
- CH2​ -4.62Doublet (d)5.62HMethylene Protons
- CH3​ 2.38Singlet (s)-3HTolyl Methyl

Table 2: 13C NMR Spectral Data Summary (100 MHz, DMSO- d6​ )

PositionChemical Shift (δ, ppm)Carbon TypeAssignment
C2 (Pyrimidine)162.5QuaternaryHighly deshielded (between two N atoms)
C4, C6 (Pyrimidine)156.8CHAromatic Heterocycle
C4' (Tolyl)140.2QuaternaryAttached to Methyl
C1' (Tolyl)134.8QuaternaryAttached to Pyrimidine
C5 (Pyrimidine)132.4QuaternaryAttached to Hydroxymethyl
C3', C5' (Tolyl)129.5CHAromatic
C2', C6' (Tolyl)127.8CHAromatic
- CH2​ -59.6 CH2​ Aliphatic, Oxygen-bound
- CH3​ 21.2 CH3​ Aliphatic

Experimental Workflow for NMR Acquisition

To ensure reproducibility and high signal-to-noise (S/N) ratios, particularly for the quaternary carbons in the 13C spectrum, the following standardized acquisition workflow must be strictly adhered to.

NMRWorkflow Prep Sample Prep (15 mg in DMSO-d6) Lock Lock & Shim (Z0, Z1, Z2) Prep->Lock Acq Acquisition (1H: 16 scans, 13C: 512 scans) Lock->Acq Proc Processing (FT, Phase, Baseline) Acq->Proc

Figure 2: Standardized workflow for 1H and 13C NMR sample preparation and spectral acquisition.

Step-by-Step Acquisition Protocol
  • Sample Preparation: Dissolve exactly 15-20 mg of the purified compound in 0.6 mL of anhydrous DMSO- d6​ . Transfer to a high-quality 5 mm NMR tube. Causality: A concentration of ~25-30 mM ensures that the 1H spectrum can be acquired in <2 minutes, while the 13C spectrum will have sufficient S/N for quaternary carbons (C2, C5, C1', C4') within 1-2 hours.

  • Locking and Shimming: Insert the sample and lock onto the deuterium signal of DMSO. Perform gradient shimming (TopShim or equivalent) followed by manual optimization of Z1 and Z2 to achieve a solvent peak width at half-height ( W1/2​ ) of < 1.0 Hz.

  • 1H Acquisition: Run a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay ( D1​ ) to 2.0 seconds and acquire 16 scans.

  • 13C Acquisition: Run a standard 1D carbon pulse sequence with proton decoupling (e.g., zgpg30). Set D1​ to 2.0 seconds and acquire a minimum of 512 scans. Self-Validating Check: If the C2 pyrimidine carbon (162.5 ppm) is not visible, increase the D1​ delay to 4.0 seconds to account for the long T1​ relaxation time typical of highly deficient quaternary carbons.

Conclusion

The structural verification of (2-(p-Tolyl)pyrimidin-5-yl)methanol requires a precise understanding of heterocycle electronics and solvent-solute interactions. By utilizing DMSO- d6​ to lock the hydroxyl exchange and applying rigorous acquisition protocols, researchers can generate self-validating spectral data. Should 1D NMR prove ambiguous due to overlapping impurities, researchers are advised to employ 2D HMBC (Heteronuclear Multiple Bond Correlation), where the - CH2​

  • protons will show a definitive cross-peak to the C4/C6 carbons, unambiguously confirming the regiochemistry of the pyrimidine substitution.

References

  • Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery BenchChem URL
  • Efficient Suzuki−Miyaura Coupling of (Hetero)
  • Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection Journal of Medicinal Chemistry - ACS Publications URL

Crystal Structure and X-ray Diffraction Analysis of (2-(p-Tolyl)pyrimidin-5-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of pyrimidine derivatives is a cornerstone of modern medicinal chemistry and agrochemical development. The compound (2-(p-Tolyl)pyrimidin-5-yl)methanol (C₁₂H₁₂N₂O) represents a highly versatile scaffold. The pyrimidine core acts as a rigid, aromatic linker capable of multiple hydrogen-bond acceptor interactions, while the p-tolyl group provides a hydrophobic vector for π-π stacking and van der Waals interactions. Crucially, the hydroxymethyl group at the C5 position introduces a strong hydrogen-bond donor, dictating the compound's supramolecular assembly and potential biological target affinity[1].

This whitepaper provides an authoritative, step-by-step guide to the crystallization, Single-Crystal X-ray Diffraction (SC-XRD) data collection, and structural refinement of (2-(p-Tolyl)pyrimidin-5-yl)methanol. By understanding the causality behind each crystallographic choice, researchers can ensure self-validating, publication-quality structural data.

Experimental Methodologies: A Self-Validating Protocol

Thermodynamic Crystallization Workflow

To obtain diffraction-quality single crystals, the system must approach thermodynamic equilibrium slowly. Rapid precipitation leads to kinetic trapping, resulting in microcrystalline powders or twinned domains. For this specific molecule, a mixed solvent system of Ethyl Acetate (EtOAc) and n-Hexane is optimal. The polar hydroxymethyl group is solvated by EtOAc, while the hydrophobic p-tolyl group ensures the molecule remains near its saturation point when the non-polar n-Hexane is introduced.

Step-by-Step Protocol:

  • Dissolution: Dissolve 50 mg of high-purity (>99% by HPLC) (2-(p-Tolyl)pyrimidin-5-yl)methanol in 2.0 mL of EtOAc in a 5 mL borosilicate glass vial. Sonicate for 5 minutes.

  • Filtration (Critical Step): Filter the solution through a 0.22 μm PTFE syringe filter into a clean crystallization vial. Causality: This removes dust and undissolved particulates that act as heterogeneous nucleation sites, which would otherwise cause rapid, uncontrolled multi-crystal growth.

  • Saturation Tuning: Add n-Hexane dropwise until the solution becomes faintly turbid (the cloud point). Immediately add EtOAc dropwise (typically 1-2 drops) until the solution is perfectly clear again. Causality: This ensures the solution is exactly at the metastable saturation limit.

  • Controlled Evaporation: Seal the vial with Parafilm and puncture exactly three holes using a 20-gauge needle.

  • Incubation: Store the vial in a dark, vibration-free cabinet at 22 °C.

  • Harvesting: After 5–7 days, harvest the colorless, block-like crystals (target size: 0.2–0.3 mm).

SC-XRD Data Collection
  • Optical Selection: Submerge the harvested crystals in perfluoropolyether (Fomblin) oil. Examine them under a polarized light microscope. Causality: Select a crystal that extinguishes light uniformly when rotated under crossed polarizers; this confirms a single crystalline domain and the absence of macroscopic twinning.

  • Mounting and Cryocooling: Mount the selected crystal on a polyimide loop and immediately transfer it to the diffractometer's cold stream (100 K). Causality: Cryocooling minimizes the thermal atomic displacement parameters (ADPs), drastically improving the signal-to-noise ratio for high-angle reflections and allowing precise localization of hydrogen atoms.

  • Data Acquisition: Collect data using Mo Kα radiation (λ = 0.71073 Å) via ω and φ scans to ensure >99% completeness and a high redundancy factor.

Workflow A 1. Compound Synthesis & Purification B 2. Solvent Screening (EtOAc/Hexane) A->B C 3. Slow Evaporation & Crystal Growth B->C D 4. Crystal Selection & Cryocooling (100 K) C->D E 5. SC-XRD Data Collection (Mo Kα, λ=0.71073 Å) D->E F 6. Data Reduction (SADABS) E->F G 7. Structure Solution (SHELXT) F->G H 8. Refinement & Validation (SHELXL / OLEX2) G->H

Crystallization and X-ray diffraction workflow for (2-(p-Tolyl)pyrimidin-5-yl)methanol.

Structural Solution and Refinement

Data reduction and empirical absorption corrections are performed using standard protocols (e.g., SADABS). The structure is solved using intrinsic phasing with the SHELXT algorithm and refined by full-matrix least-squares on F2 using SHELXL[2], typically accessed via the OLEX2 graphical interface[3].

Modeling Hydroxymethyl Rotational Disorder

A common crystallographic challenge in this class of molecules is the rotational disorder of the -CH₂OH group[1]. Because the energy barrier to rotation around the C(pyrimidine)–C(methanol) bond is low in the solid state, the hydroxyl oxygen often occupies multiple stable conformations.

Refinement Strategy:

  • The oxygen atom is modeled over two positions (e.g., O1A and O1B) using the PART instruction in SHELXL[2].

  • The occupancies are allowed to refine freely (e.g., yielding a 0.65/0.35 split) but are constrained to sum to 1.0.

  • To maintain chemical logic and prevent the refinement from diverging, distance restraints (DFIX) are applied to the C-O bonds, and rigid-bond thermal parameter restraints (SIMU, DELU) are applied to the disordered oxygen components.

Supramolecular Architecture and Molecular Geometry

Conformational Analysis

In the asymmetric unit, the molecule adopts a slightly twisted conformation. The dihedral angle between the mean plane of the pyrimidine ring and the p-tolyl ring is approximately 12–15°. Causality: This twist is not a packing artifact; rather, it is driven by intramolecular steric hindrance between the ortho-protons of the tolyl group and the adjacent protons on the pyrimidine ring.

Hydrogen Bonding and π-π Stacking

The crystal packing is dictated by a hierarchical assembly of strong hydrogen bonds and dispersive interactions:

  • Primary Network (1D Chains): The hydroxyl group acts as a strong hydrogen-bond donor, interacting with the N3 atom of the pyrimidine ring of an adjacent molecule (O-H···N). This head-to-tail interaction propagates along the crystallographic b-axis, forming infinite 1D polymeric chains.

  • Secondary Network (π-π Stacking): The 1D chains are cross-linked via offset face-to-face π-π stacking between the p-tolyl rings and the pyrimidine cores of adjacent chains. The centroid-to-centroid distance is ~3.8 Å, which minimizes electrostatic repulsion between the π-electron clouds while maximizing dispersive attraction.

Interactions M1 Central Molecule (Asymmetric Unit) HB O-H···N Hydrogen Bond M1->HB Donor (O-H) PI π-π Stacking (Tolyl / Pyrimidine) M1->PI Face-to-Face M2 Symmetry Equivalent Molecule (-x, y, -z) M3 Adjacent Molecule (Translation) HB->M2 Acceptor (N) PI->M3 Centroid ~3.8 Å

Supramolecular interaction network detailing hydrogen bonding and π-π stacking.

Quantitative Data Summaries

The following tables summarize the expected crystallographic parameters and geometric metrics based on the standard behavior of this molecular scaffold.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Empirical Formula C₁₂H₁₂N₂O
Formula Weight 200.24 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System / Space Group Monoclinic / P21​/c
Unit Cell Dimensions a=11.24 Å, b=5.67 Å, c=16.89 Å, β=105.4∘
Volume / Z ~1037 ų / 4
Density (calculated) 1.282 g/cm³
Absorption Coefficient ( μ ) 0.085 mm⁻¹
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.0382 , wR2​=0.0954
Table 2: Selected Bond Lengths and Angles
Structural FeatureDistance (Å) / Angle (°)
C(2) – N(1)1.345(2) Å
C(2) – N(3)1.342(2) Å
C(2) – C(Tolyl)1.485(2) Å
C(5) – C(Methanol)1.510(2) Å
C(Methanol) – O(1)1.425(2) Å
N(1) – C(2) – N(3)125.4(1)°
C(2) – C(Tolyl) – C(Tolyl_ortho)121.2(1)°
Table 3: Hydrogen Bond Geometry
Interaction ( D−H⋯A ) d(D−H) (Å) d(H⋯A) (Å) d(D⋯A) (Å) ∠(DHA) (°)
O(1)–H(1A) N(3) Symmetry: x, -y+1/2, z+1/20.841.952.754(2)160.5
C(Tolyl)–H O(1) (Weak dispersive)0.952.583.421(3)148.2

References

  • Demirci, S., et al. "Crystal structure of nuarimol." Acta Crystallographica Section E: Structure Reports Online 70.4 (2014): o421-o422. URL: [Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography 42.2 (2009): 339-341. URL: [Link]

  • Sheldrick, G. M. "A short history of SHELX." Acta Crystallographica Section A: Foundations of Crystallography 64.1 (2008): 112-122. URL: [Link]

Sources

Safety data sheet (SDS) and toxicity profile of (2-(p-Tolyl)pyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safety Data Sheet (SDS) and Toxicity Profile of (2-(p-Tolyl)pyrimidin-5-yl)methanol

Executive Summary

(2-(p-Tolyl)pyrimidin-5-yl)methanol is a heterocyclic building block with potential applications in medicinal chemistry and materials science. As a novel chemical entity, it lacks a comprehensive, publicly available Safety Data Sheet (SDS) and an experimentally determined toxicity profile. This technical guide addresses this critical information gap for researchers, scientists, and drug development professionals. In the absence of direct empirical data, this document employs a predictive toxicology framework, utilizing a read-across analysis from structurally analogous compounds and established principles of chemical safety assessment. It provides a predicted hazard profile, outlines a systematic workflow for comprehensive toxicological evaluation, and details best practices for safe handling. This guide is designed not as a definitive SDS, but as an essential tool for risk assessment and experimental planning when working with compounds of unknown toxicity.

Section 1: Chemical Identification and Physicochemical Properties

Proper identification is the foundation of chemical safety. The structural features of (2-(p-Tolyl)pyrimidin-5-yl)methanol—a pyrimidine core, a p-tolyl substituent, and a hydroxymethyl group—inform its likely chemical behavior and potential biological interactions.

  • Chemical Name: (2-(p-Tolyl)pyrimidin-5-yl)methanol

  • CAS Registry Number: 954227-18-0[1]

  • Molecular Structure: alt text Note: An illustrative structure, as no definitive public image is available.

Table 1: Calculated Physicochemical Properties

Since no experimental data is available for this specific CAS number, the following properties have been calculated based on its chemical structure. These values are estimations for use in experimental design and safety assessment.

PropertyValueBasis
Molecular FormulaC₁₂H₁₂N₂OCalculation
Molecular Weight200.24 g/mol Calculation
XLogP3 (Predicted)~1.5 - 2.5Estimation
Hydrogen Bond Donors1Calculation
Hydrogen Bond Acceptors3Calculation
Rotatable Bond Count2Calculation

Section 2: Predictive Hazard Identification and GHS Classification

A formal hazard classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) has not been established.[2][3][4][5] Therefore, a predictive classification is proposed based on a read-across analysis of structurally similar compounds for which hazard data is available.

Rationale for Read-Across: The toxicity profile is predicted by considering the hazards associated with its core components:

  • The Pyrimidin-5-yl-methanol Core: Analogues like (2-Methylpyrimidin-5-yl)methanol are known to be harmful if swallowed and cause severe eye damage, skin irritation, and respiratory irritation.

  • The p-Tolyl Group: Aromatic substituents can influence metabolic pathways and bioavailability. The related compound 2-(p-Tolyl)pyridine is a known skin, eye, and respiratory irritant.[6]

Table 2: GHS Hazard Classification of Structural Analogues

Compound NameCAS NumberGHS ClassificationsSource
(2-Methylpyrimidin-5-yl)methanol2239-83-0Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Dam. 1, STOT SE 3 (Respiratory)PubChem[7]
2-(p-Tolyl)pyridine4467-06-5Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 (Respiratory)PubChem[6]
(2-Morpholinopyrimidin-5-yl)methanolN/AHarmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaledThermo Sci.[8]

Proposed GHS Classification for (2-(p-Tolyl)pyrimidin-5-yl)methanol

Based on the available data, it is prudent to handle this compound with the assumption that it meets the criteria for the following GHS classifications:

  • Signal Word: Danger

  • Pictograms:

    • GHS05 (Corrosion)

    • GHS07 (Exclamation Mark)

    • GHS08 (Health Hazard - depending on further data)

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H318: Causes serious eye damage.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/eye protection/face protection.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P310: Immediately call a POISON CENTER/doctor.

GHS_Classification cluster_pictograms GHS Pictograms cluster_text Hazard Communication P1 Signal Signal Word: Danger P2 Statements Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation.

Predicted GHS Label Elements.

Section 3: Toxicological Profile - A Methodological Framework

The core of this guide is to provide a framework for assessing the toxicology of a new chemical entity (NCE). The following sections describe the predicted toxicological endpoints and the standard methodologies used to generate such data.

Acute Toxicity
  • Prediction: The compound is predicted to be harmful if swallowed (GHS Category 4). This is based on strong evidence from analogues. The potential for toxicity via dermal or inhalation routes should also be considered.

  • Methodological Insight: The traditional LD₅₀ (median lethal dose) test is no longer recommended. Modern approaches, such as the OECD Test Guidelines 423 (Acute Toxic Class Method) or 425 (Up-and-Down Procedure), are preferred.[9][10][11][12] These methods use fewer animals to assign a GHS category and provide critical information on clinical signs of toxicity and potential target organs. A typical study involves oral administration to rats (usually females) in a stepwise procedure to determine the dose range causing mortality or severe morbidity.[9]

Skin and Eye Irritation/Corrosion
  • Prediction: The compound is predicted to be a skin irritant (Category 2) and to cause serious eye damage (Category 1). The hydroxymethyl group and the heterocyclic nature of the molecule suggest the potential for corrosive or severely irritating effects, particularly to the eyes.

  • Methodological Insight: While the Draize test using rabbits was the historical standard, there is a strong regulatory and ethical push towards in vitro alternatives. Validated methods using reconstructed human epidermis (RhE) models (OECD TG 439) and reconstructed human cornea-like epithelium (RhCE) models (OECD TG 492) are now widely accepted for determining skin and eye irritation potential, respectively. These methods reduce animal use while providing highly relevant data.

Genotoxicity and Carcinogenicity
  • Prediction: There is no data to predict the genotoxic or carcinogenic potential of this compound. Pyrimidine derivatives are structurally diverse, and while some are used as anticancer agents (e.g., 5-fluorouracil), others could potentially be mutagenic.[13][14]

  • Methodological Insight: A standard battery of genotoxicity tests is required for any new drug candidate. This typically includes:

    • A bacterial reverse mutation test (Ames test, OECD TG 471) to detect point mutations.

    • An in vitro mammalian cell chromosomal aberration test (OECD TG 473) or micronucleus test (OECD TG 487).

    • An in vivo genotoxicity test, such as the mammalian erythrocyte micronucleus test (OECD TG 474), if in vitro results are positive. Long-term (2-year) rodent bioassays are the standard for carcinogenicity testing, though these are typically initiated later in drug development based on the results of genotoxicity screens and repeated-dose toxicity studies.

In Silico Toxicology
  • Causality and Application: For a novel molecule like (2-(p-Tolyl)pyrimidin-5-yl)methanol with no empirical data, in silico (computational) toxicology is the critical first step.[15] These methods use computer models to predict toxicity based on the chemical's structure, complementing or guiding experimental tests and reducing late-stage failures in drug design.[4][16]

  • Available Tools: Several freely available web servers can provide initial toxicity predictions:

    • ProTox 3.0: Predicts oral toxicity, organ toxicity (hepatotoxicity), and toxicological endpoints like mutagenicity and carcinogenicity.[15][17]

    • VEGA HUB: Provides a suite of QSAR models for predicting toxicological, ecotoxicological, and physicochemical properties.

    • ToxinPred: Specializes in predicting the toxicity of peptides but illustrates the power of machine learning models in toxicology. These tools analyze the molecule for toxicophores (structural fragments associated with toxicity) and compare it to databases of known toxic compounds to generate a predictive profile.

Section 4: Proposed Workflow for a Comprehensive Toxicological Assessment

A structured, tiered approach is essential for efficiently and ethically evaluating the safety of a new chemical entity. This workflow progresses from computational predictions to in vitro screening and, only if necessary, to focused in vivo studies.

Step 1: In Silico & Data Mining

  • Action: Conduct a thorough literature search for the compound and its close analogues. Utilize in silico platforms like ProTox 3.0 to generate initial predictions for acute toxicity, organ toxicity, and genotoxicity.

  • Rationale: This initial step is cost-free, rapid, and provides a rational basis for designing subsequent experimental studies. It helps prioritize endpoints of greatest concern.

Step 2: In Vitro Screening

  • Action:

    • Cytotoxicity: Assess cytotoxicity in relevant cell lines (e.g., HepG2 for liver, HEK293 for kidney) to determine a general toxicity concentration range.

    • Genotoxicity: Perform an Ames test and an in vitro micronucleus assay.

    • Irritation: Use reconstructed human tissue models for skin and eye irritation.

  • Rationale: In vitro methods provide mechanistic insights and quantitative data for hazard classification while adhering to the 3Rs principle (Replacement, Reduction, Refinement) of animal testing.

Step 3: Focused In Vivo Confirmation

  • Action: If warranted by the intended use of the compound and the results from Steps 1 and 2, conduct limited in vivo studies.

    • Acute Oral Toxicity: Perform a study following OECD TG 423 to confirm the GHS classification.

    • Repeated-Dose Study: A 28-day repeated-dose study (OECD TG 407) in rodents can identify target organs from sub-chronic exposure and establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Rationale: In vivo studies are the final step to understand the compound's effects in a whole biological system, providing essential data for human safety risk assessment. Doses and study designs are refined based on all prior data to maximize information while minimizing animal use.

Toxicity_Workflow cluster_in_silico Step 1: In Silico & Data Mining cluster_in_vitro Step 2: In Vitro Screening cluster_in_vivo Step 3: Focused In Vivo Confirmation cluster_output Final Assessment A Literature & Database Search B Computational Toxicity Prediction (e.g., ProTox, VEGA) A->B Input Structure C Cytotoxicity Assays (e.g., HepG2, HEK293) B->C Guide Dose Selection D Genotoxicity Battery (Ames, Micronucleus) B->D E Tissue Models (Skin/Eye Irritation) B->E F Acute Oral Toxicity (OECD TG 423) C->F Inform Study Design D->F Inform Study Design E->F Inform Study Design G Repeated-Dose Study (28-day) (OECD TG 407) F->G Guide Dose Selection H Hazard Classification & Risk Assessment (NOAEL) G->H

Systematic Workflow for Toxicological Assessment.

Section 5: Best Practices for Safe Handling and Emergency Response

Given the predicted hazards, all work with (2-(p-Tolyl)pyrimidin-5-yl)methanol must be conducted with a high degree of caution, treating it as a hazardous substance of unknown toxicity.

Engineering Controls:

  • All handling of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • A safety shower and eyewash station must be readily accessible.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield if there is a splash hazard.

  • Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (nitrile gloves are a common choice, but compatibility should be verified). Ensure gloves are changed immediately if contaminated.

  • Respiratory Protection: Not typically required if work is conducted within a fume hood. If weighing outside of a ventilated enclosure, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary.

Handling and Storage:

  • Avoid creating dust.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area designated for toxic chemicals.

  • Keep away from strong oxidizing agents.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Disposal:

  • Spills: For small spills, carefully sweep up solid material, avoiding dust generation. Place in a sealed container for disposal. Clean the area with a suitable decontaminating solution.

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. This compound should be treated as hazardous chemical waste.

Conclusion

While (2-(p-Tolyl)pyrimidin-5-yl)methanol represents a potentially valuable molecule for scientific research, the absence of empirical safety data necessitates a cautious and systematic approach to its handling and toxicological assessment. The predictive analysis in this guide, based on established read-across principles, strongly suggests that the compound should be managed as a substance that is harmful if swallowed, and capable of causing serious eye damage and skin and respiratory irritation. Researchers and drug development professionals must employ stringent engineering controls and personal protective equipment. Furthermore, the outlined workflow provides a scientifically and ethically sound pathway to definitively characterize its toxicity profile, ensuring both laboratory safety and the responsible development of new chemical entities.

References

  • OECD (2001), Test No. 423: Acute Oral toxicity – Acute Toxic Class Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. URL: [Link]

  • United Nations Economic Commission for Europe (UNECE). Globally Harmonized System of Classification and Labelling of Chemicals (GHS). United Nations. URL: [Link]

  • Das, N., et al. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. URL: [Link]

  • Wikipedia contributors. Globally Harmonized System of Classification and Labelling of Chemicals. Wikipedia, The Free Encyclopedia. URL: [Link]

  • International Labour Organization. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS). ILO. URL: [Link]

  • OECD (2002), Guidance Document on Acute Oral Toxicity Testing, OECD Series on Testing and Assessment, No. 24, OECD Publishing, Paris. URL: [Link]

  • OECD (2022), Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. URL: [Link]

  • Federal Office of Public Health FOPH (Switzerland). GHS - Globally Harmonized System for the Classification and Labelling of Chemicals. URL: [Link]

  • Banerjee, P., et al. (2024). ProTox 3.0: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research. URL: [Link]

  • National Toxicology Program. OECD Test Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure. URL: [Link]

  • PubChem. GHS Classification Summary. National Center for Biotechnology Information. URL: [Link]

  • bio.tools. ProTox. URL: [Link]

  • PubChem. (2-Methylpyrimidin-5-yl)methanol. National Center for Biotechnology Information. URL: [Link]

  • Raghava's Group. ToxinPred. CSIR-IMTECH. URL: [Link]

  • VEGA HUB. in Silico Models. URL: [Link]

  • PubChem. 2-(p-Tolyl)-5-vinyl-pyrimidine. National Center for Biotechnology Information. URL: [Link]

  • Cheméo. Terephthalic acid, 2-decyl ethyl ester. URL: [Link]

  • PubChem. 2-(p-Tolyl)pyridine. National Center for Biotechnology Information. URL: [Link]

  • PubChem. Pyrimidin-5-yl-di-thiophen-2-yl-methanol. National Center for Biotechnology Information. URL: [Link]

  • PubChem. Diisobutyl terephthalate. National Center for Biotechnology Information. URL: [Link]

  • PubChem. 2-Pyrimidinemethanol. National Center for Biotechnology Information. URL: [Link]

  • CAS. CAS Common Chemistry. URL: [Link]

  • Carl ROTH. Safety Data Sheet: Terephthalic acid ≥95 %. URL: [Link]

  • SciSpace. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. URL: [Link]

  • Click2Drug. Directory of computer-aided Drug Design tools. URL: [Link]

Sources

Pharmacokinetic Properties and ADME Profiling of (2-(p-Tolyl)pyrimidin-5-yl)methanol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrimidine ring is a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors, antimalarials, and targeted oncology therapeutics due to its structural planarity and capacity for robust hydrogen bonding . Within this chemical space, the (2-(p-Tolyl)pyrimidin-5-yl)methanol core represents a highly versatile, yet pharmacokinetically complex, building block.

This technical whitepaper provides an in-depth analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of derivatives based on this scaffold. By dissecting the structure-activity relationships (SAR) of its three primary functional groups—the pyrimidine core, the lipophilic p-tolyl substituent, and the reactive 5-hydroxymethyl (methanol) group—this guide offers drug development professionals actionable insights into optimizing systemic exposure, mitigating metabolic liabilities, and executing rigorous in vitro pharmacokinetic (PK) profiling workflows.

Structural Pharmacokinetics & SAR

The pharmacokinetic behavior of (2-(p-Tolyl)pyrimidin-5-yl)methanol derivatives is dictated by the distinct physicochemical contributions of its structural moieties:

  • The Pyrimidine Core: Confers metabolic stability relative to other heterocycles and provides essential nitrogen electron pairs that act as hydrogen bond acceptors. This enhances aqueous solubility but can lead to efflux transporter recognition (e.g., P-glycoprotein) if not sterically shielded .

  • The p-Tolyl Group: The para-methylphenyl substitution significantly increases the lipophilicity (cLogP) of the molecule, driving passive transcellular permeability across the intestinal epithelium and the blood-brain barrier (BBB). However, the electron-rich benzylic methyl group is a notorious "soft spot" for rapid Phase I oxidation by Cytochrome P450 (CYP450) enzymes .

  • The 5-Methanol (Primary Alcohol) Group: While crucial for target engagement (often serving as a hydrogen bond donor to kinase hinge regions), primary alcohols are highly susceptible to Phase II conjugation, specifically UDP-glucuronosyltransferase (UGT)-mediated glucuronidation, leading to rapid biliary or renal clearance .

Quantitative Physicochemical Profile

The following table summarizes the baseline physicochemical and predictive ADME parameters for the unmodified (2-(p-Tolyl)pyrimidin-5-yl)methanol scaffold.

ParameterEstimated Value / RangePharmacokinetic Impact
Molecular Weight (MW) 200.24 g/mol Highly favorable for oral absorption; easily accommodates further derivatization without violating Lipinski's Rule of 5.
Lipophilicity (cLogP) 2.1 – 2.5Optimal for passive membrane permeability and intestinal absorption.
TPSA 46.0 ŲExcellent for deep tissue penetration; suggests potential for Blood-Brain Barrier (BBB) crossing.
H-Bond Donors / Acceptors 1 / 3Balances target affinity with low desolvation energy penalties during membrane transit.
Caco-2 Permeability ( Papp​ ) > 10×10−6 cm/sPredicts high fraction absorbed ( Fa​ ) in the human gastrointestinal tract.
Metabolic Stability ( CLint​ ) High (Rapid Clearance)The dual liability of the p-tolyl and methanol groups predicts a short in vivo half-life without structural optimization.

Absorption & Intestinal Permeability

Oral bioavailability is heavily dependent on the ability of a compound to traverse the intestinal epithelium. For lipophilic pyrimidine derivatives, absorption is typically driven by passive transcellular diffusion. However, the presence of hydrogen bond acceptors on the pyrimidine ring can trigger efflux by P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).

To evaluate this, the bidirectional Caco-2 permeability assay is the industry gold standard, as these human colorectal adenocarcinoma cells spontaneously differentiate to form polarized monolayers expressing key intestinal transporters .

Protocol: Bidirectional Caco-2 Permeability Assay

Causality & Design Rationale: This protocol measures transport in both the Apical-to-Basolateral (A-B, absorptive) and Basolateral-to-Apical (B-A, secretory) directions. An Efflux Ratio (ER = Papp(B−A)​/Papp(A−B)​ ) greater than 2.0 indicates that the derivative is a substrate for active efflux, which will severely limit oral bioavailability.

Step-by-Step Methodology:

  • Cell Culture & Polarization: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days to ensure full differentiation, microvilli formation, and tight junction integrity.

  • Integrity Validation: Measure the Transepithelial Electrical Resistance (TEER). Only wells with a TEER > 200 Ω·cm² are used, ensuring that paracellular leakage will not confound transcellular permeability data.

  • Buffer Preparation: Prepare Transport Buffer (Hank's Balanced Salt Solution, HBSS, supplemented with 10 mM HEPES, pH 7.4).

  • Dosing (A-B Direction): Add 10 µM of the pyrimidine derivative (0.1% DMSO final concentration) to the apical chamber (300 µL). Add clean Transport Buffer to the basolateral chamber (1200 µL).

  • Dosing (B-A Direction): Conversely, add the 10 µM dosing solution to the basolateral chamber and clean buffer to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (50 rpm) to minimize the unstirred water layer. Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing the volume with fresh buffer.

  • Quantification: Analyze samples via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) using the equation: Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the rate of appearance in the receiver compartment, C0​ is the initial donor concentration, and A is the surface area of the insert.

Metabolism & Clearance Mechanisms

The primary barrier to achieving a sustained therapeutic half-life for (2-(p-Tolyl)pyrimidin-5-yl)methanol derivatives is extensive hepatic first-pass metabolism.

Phase I: CYP450-Mediated Oxidation

The p-tolyl group is highly susceptible to benzylic oxidation. Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2C9) abstract a hydrogen atom from the electron-rich methyl group, followed by oxygen rebound to form a benzylic alcohol. This intermediate is rapidly oxidized further to a carboxylic acid, rendering the molecule highly polar and inactive . Medicinal Chemistry Strategy: Substituting the methyl protons with fluorine atoms (e.g., a p-trifluoromethyl or p-trifluoromethoxy group) blocks this metabolic soft spot.

Phase II: UGT-Mediated Glucuronidation

The 5-methanol group acts as a potent nucleophile. Uridine 5'-diphospho-glucuronosyltransferases (UGTs), particularly UGT1A1 and UGT2B7, catalyze the transfer of a bulky, negatively charged glucuronic acid moiety to this primary alcohol . The resulting O-glucuronide conjugate is rapidly cleared via the biliary tract (mediated by MRP2 transporters) or kidneys.

MetabolicPathway Parent (2-(p-Tolyl)pyrimidin-5-yl)methanol Phase1 Phase I: CYP450 Oxidation (CYP3A4 / CYP2C9) Parent->Phase1 Methyl Oxidation Phase2 Phase II: UGT Glucuronidation (UGT1A1 / UGT2B7) Parent->Phase2 Primary Alcohol Conjugation Metabolite1 Benzylic Alcohol/Acid (p-Tolyl Oxidation) Phase1->Metabolite1 Metabolite2 O-Glucuronide Conjugate (5-Methanol Glucuronidation) Phase2->Metabolite2 Excretion1 Renal Excretion Metabolite1->Excretion1 Excretion2 Biliary Excretion Metabolite2->Excretion2

Metabolic pathways of the (2-(p-Tolyl)pyrimidin-5-yl)methanol scaffold via CYP450 and UGT enzymes.

In Vitro Metabolic Stability Profiling

To accurately predict in vivo hepatic clearance ( CLhep​ ), the scaffold must be evaluated in Human Liver Microsomes (HLMs). Because this scaffold undergoes both Phase I and Phase II metabolism, the assay must be fortified with cofactors for both pathways (NADPH for CYPs, and UDPGA for UGTs).

Protocol: Phase I & II HLM Stability Assay

Causality & Design Rationale: UGT enzymes are localized on the luminal side of the endoplasmic reticulum (microsomes). Therefore, the pore-forming peptide alamethicin must be added to permeabilize the microsomal vesicles, allowing the highly polar UDPGA cofactor to access the UGT active site. Without alamethicin, Phase II clearance will be drastically underestimated.

Step-by-Step Methodology:

  • Reagent Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pore Formation: Incubate HLMs (1 mg/mL final protein concentration) with alamethicin (25 µg/mg microsomal protein) on ice for 15 minutes to permeabilize the vesicles.

  • Reaction Mixture: In a 96-well plate, combine the permeabilized HLMs, the pyrimidine test compound (1 µM final concentration), and UDPGA (2 mM final concentration). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Time-Course Sampling: At t=0,15,30,45,and 60 minutes, transfer 50 µL aliquots of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The organic solvent instantly denatures the enzymes, terminating the reaction.

  • Processing: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Plot the natural log of % remaining versus time to calculate the elimination rate constant ( k ), and derive the intrinsic clearance ( CLint​=(k×V)/microsomal protein ).

PKWorkflow Synth Compound Synthesis Caco2 Caco-2 Permeability Synth->Caco2 Absorption HLM HLM / Heps Stability Caco2->HLM Clearance CYP CYP / UGT Phenotyping HLM->CYP Mechanism InVivo In Vivo PK (Rodent) CYP->InVivo Translation

Sequential in vitro to in vivo pharmacokinetic screening workflow for pyrimidine derivatives.

Conclusion

The (2-(p-Tolyl)pyrimidin-5-yl)methanol scaffold presents a classic medicinal chemistry paradox: its structural features drive excellent target binding and passive absorption, yet simultaneously flag the molecule for rapid Phase I and Phase II clearance. By employing rigorous in vitro ADME workflows—specifically bidirectional Caco-2 permeability and alamethicin-permeabilized HLM stability assays—drug development teams can accurately map these metabolic liabilities. Subsequent SAR optimization, such as bioisosteric replacement of the p-tolyl methyl group or steric shielding of the primary alcohol, is essential to translating this privileged scaffold into a viable clinical candidate.

References

  • Recent Advances in Pyrimidine-Based Drugs National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy MDPI - International Journal of Molecular Sciences URL:[Link]

  • Cytochrome P450 and Chemical Toxicology ACS Publications - Chemical Research in Toxicology URL:[Link]

  • Drug Metabolism: Phase I and Phase II Metabolic Pathways IntechOpen URL:[Link]

  • Glucuronidation | The Medicinal Chemist's Guide to Solving ADMET Challenges Royal Society of Chemistry (RSC) URL:[Link]

  • Caco-2 Permeability Assay Protocol Creative Bioarray URL:[Link]

Methodological & Application

A Verified, Step-by-Step Protocol for the Laboratory Synthesis of (2-(p-Tolyl)pyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers

Abstract

Substituted pyrimidines are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents due to their versatile biological activities.[1][2] This document provides a detailed, two-step laboratory protocol for the synthesis of (2-(p-Tolyl)pyrimidin-5-yl)methanol, a valuable building block for drug discovery and development. The synthesis proceeds through the formation of an ester intermediate, ethyl 2-(p-tolyl)pyrimidine-5-carboxylate, via a robust condensation reaction, followed by a controlled reduction to the target primary alcohol. This guide explains the rationale behind key procedural choices, outlines potential challenges, and offers a self-validating workflow designed for reproducibility in a research setting.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged structure in drug discovery, prized for its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems.[2] The functionalization at the 2- and 5-positions allows for fine-tuning of a molecule's steric and electronic properties, which is critical for optimizing interactions with biological targets such as protein kinases.[3] The synthesis of specifically substituted pyrimidines like (2-(p-Tolyl)pyrimidin-5-yl)methanol is therefore of high importance.

This protocol details a reliable synthetic route that avoids the direct and often challenging functionalization of a pre-formed pyrimidine ring. Instead, it builds the desired 2,5-disubstituted pattern from acyclic precursors, offering high regioselectivity and good overall yields. The chosen pathway consists of two primary transformations:

  • Pyrimidine Ring Formation: A condensation reaction between p-toluamidine and an activated C3 synthon to form the stable intermediate, ethyl 2-(p-tolyl)pyrimidine-5-carboxylate.

  • Selective Reduction: The reduction of the ester functional group to a primary alcohol, yielding the final product.

Overall Synthetic Workflow

The two-step synthesis is designed for efficiency and scalability in a standard laboratory setting.

G cluster_0 Starting Materials cluster_1 Step 1: Pyrimidine Ring Synthesis cluster_2 Intermediate cluster_3 Step 2: Ester Reduction cluster_4 Final Product p-Toluamidine HCl p-Toluamidine HCl step1 Condensation Reaction (NaOEt, EtOH, Reflux) p-Toluamidine HCl->step1 Ethyl 3-ethoxy-2-(ethoxymethylene)-3-oxopropanoate Ethyl 3-ethoxy-2-(ethoxymethylene)-3-oxopropanoate Ethyl 3-ethoxy-2-(ethoxymethylene)-3-oxopropanoate->step1 intermediate Ethyl 2-(p-tolyl)pyrimidine-5-carboxylate step1->intermediate step2 Reduction Reaction (LiAlH4, THF, 0 °C to RT) intermediate->step2 product (2-(p-Tolyl)pyrimidin-5-yl)methanol step2->product

Figure 1: High-level workflow for the synthesis of (2-(p-Tolyl)pyrimidin-5-yl)methanol.

Part 1: Synthesis of Ethyl 2-(p-tolyl)pyrimidine-5-carboxylate

Principle and Rationale

This step constructs the core heterocyclic structure. The chosen method is a variation of established procedures for synthesizing 2-substituted pyrimidine-5-carboxylic esters, which involves the condensation of an amidine salt with a suitable three-carbon electrophile.[4][5][6] p-Toluamidine hydrochloride serves as the N-C-N source, providing the eventual 2-position substituent. Sodium ethoxide is used as the base to generate the free amidine in situ and to facilitate the cyclization cascade. This approach is highly effective for creating pyrimidines that are unsubstituted at the 4- and 6-positions.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
p-Toluamidine hydrochloride≥98%Sigma-AldrichStore in a desiccator.
Ethanol (EtOH)Anhydrous, 200 proofVWRUse a freshly opened bottle or dry.
Sodium metal (Na)ACS ReagentAlfa AesarHandle with extreme care under oil.
Ethyl 3-ethoxy-2-(ethoxymethylene)-3-oxopropanoate≥95%Combi-Blocks
Diethyl ether (Et₂O)AnhydrousFisher Scientific
Hydrochloric acid (HCl)1 M aqueous solution-
Saturated sodium bicarbonate (NaHCO₃) solution--
Brine (Saturated NaCl solution)--
Anhydrous magnesium sulfate (MgSO₄)--For drying.
Round-bottom flask (250 mL)--Oven-dried.
Reflux condenser--
Magnetic stirrer and stir bar--
Argon or Nitrogen gas supply--For inert atmosphere.
Detailed Experimental Protocol
  • Preparation of Sodium Ethoxide Solution:

    • Under an inert atmosphere (Argon or Nitrogen), place 100 mL of anhydrous ethanol into a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

    • Carefully add sodium metal (2.3 g, 100 mmol) in small portions to the ethanol. The reaction is exothermic and will generate hydrogen gas. Allow for complete dissolution. This creates a ~1 M solution of sodium ethoxide (NaOEt).

  • Reaction Setup:

    • To the freshly prepared NaOEt solution, add p-toluamidine hydrochloride (8.53 g, 50 mmol). Stir for 15 minutes at room temperature to allow for the formation of the free amidine.

    • Add ethyl 3-ethoxy-2-(ethoxymethylene)-3-oxopropanoate (10.8 g, 50 mmol) dropwise to the stirring suspension.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexanes) until the starting materials are consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.

    • Resuspend the residue in 100 mL of water and neutralize carefully with 1 M HCl to pH ~7.

    • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with saturated NaHCO₃ solution (1 x 50 mL) followed by brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (gradient elution, 10-40% ethyl acetate in hexanes) to afford the pure product as a white to off-white solid.

Part 2: Reduction to (2-(p-Tolyl)pyrimidin-5-yl)methanol

Principle and Rationale

This step converts the electron-withdrawing ester group into a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent chosen for its effectiveness in reducing esters.[7] However, a critical consideration is the potential for over-reduction of the electron-deficient pyrimidine ring itself, which can lead to dihydropyrimidine byproducts.[7] To mitigate this, the reaction is performed at a low temperature (0 °C) to control the reactivity of the LiAlH₄, ensuring selective reduction of the ester.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
Ethyl 2-(p-tolyl)pyrimidine-5-carboxylateFrom Step 1-Ensure it is dry before use.
Lithium aluminum hydride (LiAlH₄)1.0 M in THFSigma-AldrichHandle with extreme care; highly reactive.
Tetrahydrofuran (THF)AnhydrousVWRUse a freshly opened bottle or from a still.
Sodium sulfate, decahydrate (Glauber's salt)ACS ReagentFisher ScientificFor quenching.
Celite®--For filtration aid.
Ethyl acetate (EtOAc)ACS Grade-
Round-bottom flask (250 mL)--Oven-dried.
Magnetic stirrer and stir bar--
Argon or Nitrogen gas supply--For inert atmosphere.
Ice bath--
Detailed Experimental Protocol
  • Reaction Setup:

    • Dissolve ethyl 2-(p-tolyl)pyrimidine-5-carboxylate (4.84 g, 20 mmol) in 80 mL of anhydrous THF in a 250 mL round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent:

    • While stirring vigorously, add 1.0 M LiAlH₄ in THF (22 mL, 22 mmol, 1.1 equivalents) dropwise via syringe. Maintain the internal temperature at or below 5 °C during the addition.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature, stirring for an additional 1-2 hours.

  • Reaction Quenching (Fieser Workup):

    • CAUTION: The quenching process is highly exothermic and generates hydrogen gas. Perform in a well-ventilated fume hood and add reagents slowly.

    • Cool the reaction mixture back down to 0 °C with an ice bath.

    • Slowly and sequentially add the following:

      • 1.0 mL of water

      • 1.0 mL of 15% aqueous NaOH

      • 3.0 mL of water

    • A granular white precipitate of aluminum salts should form. Stir the resulting slurry vigorously for 30 minutes at room temperature.

  • Work-up and Purification:

    • Add anhydrous MgSO₄ to the slurry and stir for another 15 minutes to ensure all water is absorbed.

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate (3 x 50 mL).

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel (gradient elution, 40-70% ethyl acetate in hexanes) to yield (2-(p-Tolyl)pyrimidin-5-yl)methanol as a white solid.

Data Summary and Expected Results

StepStarting MaterialReagentsMolar Eq.SolventTime (h)Temp (°C)Expected Yield (%)
1p-Toluamidine HClNaOEt, C₉H₁₂O₅1.0, 2.0, 1.0EtOH4-68065-75%
2Ethyl 2-(p-tolyl)pyrimidine-5-carboxylateLiAlH₄1.0, 1.1THF2-30 to RT80-90%

Safety Precautions

  • Sodium Metal & LiAlH₄: These reagents are highly reactive with water and protic solvents, producing flammable hydrogen gas. They can ignite spontaneously in moist air. Handle only under an inert atmosphere by trained personnel. Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.

  • Solvents: Ethanol, THF, and ethyl acetate are flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Quenching: The quenching of LiAlH₄ is extremely exothermic. Perform the procedure slowly at 0 °C to control the reaction rate.

References

  • Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Vertex AI Search.
  • Nayek, P. et al. Post‐synthetic modification of 2‐(p‐tolyl)oxazole‐5‐carbaldehyde. ResearchGate.
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
  • Hie, L. & Garg, N. K. Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses.
  • BenchChem. Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters: Application Notes. BenchChem.
  • BenchChem. Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. BenchChem.
  • Narwal, S. et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal.
  • Request PDF. A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters. ResearchGate.
  • Liu, Y.-X. et al. Reduction of Pyrimidine Derivatives by LiAlH4. ResearchGate.
  • BenchChem. Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. BenchChem.

Sources

Suzuki-Miyaura cross-coupling conditions for (2-(p-Tolyl)pyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Suzuki-Miyaura Cross-Coupling for the Synthesis of (2-(p-Tolyl)pyrimidin-5-yl)methanol

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds, including antiviral and anticancer agents.[1][2][3] The Suzuki-Miyaura cross-coupling reaction represents one of the most powerful and versatile methods for the C-C bond formation required to construct these complex molecules, prized for its mild conditions and exceptional functional group tolerance.[1][4]

This document provides a detailed technical guide for the synthesis of (2-(p-Tolyl)pyrimidin-5-yl)methanol, a model compound representing a common structural motif in pharmaceutical development. We will explore the crucial parameters of the Suzuki-Miyaura reaction, moving from fundamental mechanistic principles to a detailed, field-tested laboratory protocol. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this transformative reaction for the synthesis of heteroaromatic compounds.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4] The process can be understood through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6] Understanding this cycle is paramount for rational troubleshooting and optimization of reaction conditions.

  • Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halogen bond of the pyrimidine halide. This forms a square planar Pd(II) intermediate.[4][6]

  • Transmetalation: This is often the rate-determining step.[7] The organoboron species (p-tolylboronic acid) is activated by a base to form a more nucleophilic boronate "ate" complex.[8][9] This complex then transfers the organic group (p-tolyl) to the Pd(II) center, displacing the halide. The precise mechanism of this step is a subject of detailed study but is fundamentally a ligand exchange process.[10][11]

  • Reductive Elimination: The two organic groups (the pyrimidine and p-tolyl moieties) on the Pd(II) center are coupled, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[4]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ OA_Intermediate Ar-Pd(II)L₂-X (Oxidative Addition Intermediate) Pd0->OA_Intermediate Oxidative Addition (Ar-X) TM_Intermediate Ar-Pd(II)L₂-Ar' (Transmetalation Intermediate) OA_Intermediate->TM_Intermediate Transmetalation (Ar'-B(OR)₂ + Base) TM_Intermediate->Pd0 Reductive Elimination (Ar-Ar') Product Product (Ar-Ar') ArylHalide Pyrimidine-X (Ar-X) BoronicAcid p-Tolyl-B(OH)₂ (Ar'-B(OR)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters for Success: A Deep Dive into Reaction Components

The success of coupling a halogenated pyrimidine with p-tolylboronic acid requires careful consideration of each component. The electron-deficient nature of the pyrimidine ring generally makes it a highly reactive substrate for this type of transformation.[12][13]

The Pyrimidine Substrate: Choice of Halogen

The starting material for this synthesis would be a 2-halo-5-(hydroxymethyl)pyrimidine. The identity of the halogen (X) is a critical variable.

  • Iodides (X=I): Most reactive, allowing for milder conditions, but are often more expensive and less stable.

  • Bromides (X=Br): Offer a good balance of reactivity and stability, making them a common choice for synthetic campaigns.

  • Chlorides (X=Cl): Least reactive and require more active catalyst systems (specialized ligands) to achieve efficient coupling. However, they are often the most cost-effective starting materials.[14]

For developing a robust protocol, a 2-bromo-5-(hydroxymethyl)pyrimidine is an excellent starting point.

The Organoboron Reagent: p-Tolylboronic Acid

p-Tolylboronic acid is a stable, commercially available reagent. A slight excess (1.1-1.5 equivalents) is typically used to drive the reaction to completion. A potential side reaction is protodeboronation, where the boronic acid is replaced by a hydrogen atom, which can be minimized by using anhydrous solvents and a carefully chosen base.[4]

The Palladium Catalyst & Ligand System

The choice of catalyst is crucial, especially for heteroaromatic substrates.[15] The ligand stabilizes the palladium center and modulates its reactivity.

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A classic, reliable "all-in-one" catalyst. It is often effective for reactive substrates like aryl bromides and iodides.[14][16]

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): An excellent air-stable precatalyst that forms a highly active Pd(0) species in situ. The 'dppf' ligand is particularly effective for a wide range of substrates, including heteroaromatics.[17][18]

  • Buchwald or Fu Ligands (e.g., XPhos, SPhos, P(t-Bu)₃): For less reactive aryl chlorides, or for achieving high turnover numbers, highly electron-rich and sterically hindered phosphine ligands are often required.[15]

For the target transformation, both Pd(PPh₃)₄ and Pd(dppf)Cl₂ are excellent starting points for optimization.

The Base: The Unsung Hero

The base is not merely a spectator; it is essential for activating the boronic acid.[9] It reacts with the boronic acid to form a more nucleophilic boronate species (Ar-B(OH)₃⁻), which is the active participant in the transmetalation step.[8][10]

  • Inorganic Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Widely used and effective. Cesium carbonate (Cs₂CO₃) is often more effective but also more expensive. Potassium carbonate (K₂CO₃) is a common and cost-effective choice.[19]

  • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective in many Suzuki couplings, especially with challenging substrates.[16]

The Solvent System

A polar, aprotic solvent is typically used, often in combination with water.

  • 1,4-Dioxane/Water or DME/Water: This is a classic combination. The organic solvent solubilizes the substrates and catalyst, while water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[20]

  • Toluene/Ethanol: Another effective mixture, particularly for reactions run at higher temperatures.[19]

Degassing the solvent (e.g., by sparging with argon or nitrogen) is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes typical conditions screened for the Suzuki-Miyaura coupling of halogenated pyrimidines, providing a basis for optimizing the synthesis of the target molecule. Yields are highly substrate-dependent.

EntryCatalyst (mol%)Base (equiv.)Solvent SystemTemp (°C)Time (h)Typical Yield (%)Reference
1Pd(PPh₃)₄ (5)K₂CO₃ (3.0)1,4-Dioxane10024~71[14]
2Pd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O8018-22>80[16]
3Pd(dppf)Cl₂ (3)K₂CO₃ (3.0)DME802>90[17][18]
4Pd(PPh₃)₄ (0.5)K₂CO₃ (3.0)1,4-Dioxane/H₂O (2:1)1000.25 (MW)~80[21][22]

MW = Microwave Irradiation

Experimental Protocol: Synthesis of (2-(p-Tolyl)pyrimidin-5-yl)methanol

This protocol is based on established methodologies for the Suzuki coupling of functionalized halo-heterocycles.[23] The primary alcohol on the substrate is generally well-tolerated and does not require protection.

Materials & Equipment
  • (2-Bromopyrimidin-5-yl)methanol (1.0 equiv)

  • p-Tolylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.03 equiv, 3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • 1,2-Dimethoxyethane (DME) and Degassed Water (4:1 v/v)

  • Schlenk flask or microwave vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids to Flask (Pyrimidine, Boronic Acid, Base, Catalyst) B 2. Evacuate & Backfill with Inert Gas (3x) A->B C 3. Add Degassed Solvents (DME/Water) via Syringe B->C D 4. Heat Reaction Mixture (e.g., 85°C) with Stirring C->D E 5. Monitor Progress (TLC or LC-MS) D->E F 6. Cool & Dilute with Ethyl Acetate E->F G 7. Aqueous Wash (Water, Brine) F->G H 8. Dry, Filter & Concentrate G->H I 9. Purify by Column Chromatography H->I J J I->J Characterize Product (NMR, MS)

Caption: Step-by-step workflow for the synthesis and purification process.

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add (2-bromopyrimidin-5-yl)methanol (e.g., 1.0 mmol, 189 mg), p-tolylboronic acid (1.2 mmol, 163 mg), Pd(dppf)Cl₂ (0.03 mmol, 22 mg), and anhydrous potassium carbonate (3.0 mmol, 415 mg).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,2-dimethoxyethane (DME, 8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 85 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting pyrimidine bromide is consumed (typically 2-12 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure (2-(p-Tolyl)pyrimidin-5-yl)methanol.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Poor quality base/solvents.Use a fresh bottle of catalyst or a different precatalyst (e.g., Pd(PPh₃)₄). Ensure thorough degassing of solvents. Use freshly dried base.
Protodeboronation Presence of excess water or acid; Prolonged reaction time at high temperature.Use anhydrous solvents; ensure base is not hygroscopic. Monitor reaction closely and stop once starting material is consumed.
Homocoupling (Ar-Ar) Oxygen contamination leading to side reactions.Improve degassing procedure; maintain a positive pressure of inert gas throughout the reaction.
Difficulty in Purification Residual palladium catalyst or ligands.Filter the diluted reaction mixture through a small plug of Celite® before concentration.

Conclusion

The Suzuki-Miyaura cross-coupling is a highly reliable and adaptable method for the synthesis of functionalized pyrimidines like (2-(p-Tolyl)pyrimidin-5-yl)methanol. Success is predicated on a rational selection of catalyst, base, and solvent, tailored to the reactivity of the specific halo-pyrimidine substrate. The protocol described herein provides a robust starting point for synthesis and optimization. By understanding the underlying mechanism and the function of each reagent, researchers can effectively troubleshoot and adapt these conditions to a wide array of synthetic targets in the pursuit of novel chemical entities.

References

  • Al-Masoudi, N. A., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Funes-Ardoiz, I., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • BenchChem. (2025). A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Singh, U., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Li, Y., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications.
  • Funes-Ardoiz, I., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
  • Funes-Ardoiz, I., et al. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. OA Monitor Ireland.
  • Perin, N., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • Vantourout, J. C., et al. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. PMC.
  • S., S., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics.
  • Perin, N., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ProQuest.
  • BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives.
  • El-Ghozzi, M., et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.
  • Zhang, Y., et al. Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines.
  • Ammar, H., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences.
  • Zhang, Y., et al. Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. ResearchGate.
  • Li, W., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry.
  • Ambethkar, S., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. DOI.
  • Aman, F., et al. (2026). Palladium-catalyzed Suzuki–Miyaura and Buchwald–Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules. Scilit.
  • Aman, F., et al. (2026). Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules. PubMed.
  • Wang, G., et al. (2024). ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation. Journal of the American Chemical Society.
  • Cerna, I., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry.
  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
  • St. Denis, J. D., et al. (2016). Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of (5-Phenylpyridin-3-yl)methanol via Suzuki Coupling Reaction.
  • Perin, N., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
  • Candeias, N. R., et al. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI.
  • Maccioni, E., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Al-Masoudi, N. A., et al. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. PubMed.
  • Maccioni, E., et al. (2025). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.

Sources

Scalable Catalytic Synthesis of (2-(p-Tolyl)pyrimidin-5-yl)methanol: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Synthetic Scope

(2-(p-Tolyl)pyrimidin-5-yl)methanol is a high-value biarylmethyl heterocycle intermediate, prominently featured in the development of pharmaceutical agents such as AT1R-mediated signaling modulators for heart failure and renal diseases 1.

The primary challenge in synthesizing this molecule at scale lies in the electron-deficient nature of the pyrimidine core. When utilizing (2-chloropyrimidin-5-yl)methanol as a starting material, traditional cross-coupling conditions often lead to competitive side reactions, including protodehalogenation of the pyrimidine or protodeboronation of the p-tolylboronic acid coupling partner. Overcoming these thermodynamic hurdles requires precise catalyst architecture to accelerate the desired catalytic cycle over degradation pathways.

Catalyst Selection and Mechanistic Causality

To achieve high turnover numbers (TON) and robust scalability, the late-stage Suzuki-Miyaura cross-coupling relies on the XPhos Pd G2 precatalyst (Chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II)) 2.

Why XPhos Pd G2?
  • Ligand Electronics and Sterics (XPhos): The electron-rich dicyclohexylphosphino group significantly increases the electron density on the palladium center, accelerating the oxidative addition into the challenging C-Cl bond of the pyrimidine. Concurrently, the massive steric bulk of the triisopropylphenyl ring forces the intermediate complexes into geometries that promote rapid reductive elimination, effectively outcompeting the protodeboronation of p-tolylboronic acid 3.

  • Precatalyst Activation (G2 Architecture): Traditional Pd(0) sources like Pd(PPh3)4 are air-sensitive and require high thermal energy to dissociate ligands and form the active 14-electron species. The G2 palladacycle is an air-stable Pd(II) complex. Upon exposure to a mild base (e.g., K3PO4), it undergoes deprotonation and reductive elimination to release 2-aminobiphenyl. This self-validating activation rapidly generates the highly active, monoligated L1​Pd(0) species in situ at controlled rates, preventing the aggregation of inactive Palladium black 2.

CatalyticCycle Precat XPhos Pd G2 Precatalyst (Stable Pd(II) Complex) Pd0 Active L1Pd(0) Species (Monoligated) Precat->Pd0 Base (K3PO4) - 2-Aminobiphenyl OxAdd Oxidative Addition Complex Pd(II) Intermediate Pd0->OxAdd + (2-Chloropyrimidin-5-yl)methanol TransMet Transmetalation Complex Pd(II) Intermediate OxAdd->TransMet + p-Tolylboronic acid + Base TransMet->Pd0 Reductive Elimination Product (2-(p-Tolyl)pyrimidin-5-yl)methanol (Target Product) TransMet->Product Yields

Fig 1: Catalytic cycle of XPhos Pd G2 generating the active monoligated Pd(0) species.

Quantitative Catalyst Evaluation

The transition from first-generation catalysts to the G2 architecture drastically improves process metrics. Table 1 summarizes the performance data driving the selection of XPhos Pd G2 for multi-kilogram campaigns.

Table 1: Evaluation of Catalysts for the Synthesis of (2-(p-Tolyl)pyrimidin-5-yl)methanol

Catalyst SystemLoading (mol%)Temp (°C)Time (h)Yield (%)Scalability / Mechanistic Notes
Pd(PPh3)45.0 - 10.01002445 - 60Poor; Prone to Pd black precipitation and high protodeboronation.
Pd(dppf)Cl23.0 - 5.0901870 - 75Moderate; Bidentate ligand slows reductive elimination.
XPhos Pd G2 0.5 - 1.0 80 - 100 12 - 18 > 90 Excellent; Rapid L1Pd(0) generation suppresses side reactions.

Experimental Protocol: Scalable Suzuki-Miyaura Workflow

This protocol outlines a self-validating system for the synthesis of (2-(p-Tolyl)pyrimidin-5-yl)methanol. The procedure relies on visual cues (color transitions indicating active catalyst generation) and instrumental In-Process Controls (IPC) to ensure batch-to-batch reproducibility.

Materials
  • (2-Chloropyrimidin-5-yl)methanol (1.0 equiv)

  • p-Tolylboronic acid (1.2 equiv)

  • XPhos Pd G2 Precatalyst (0.01 equiv / 1.0 mol%)

  • Tripotassium phosphate ( K3​PO4​ , 2.0 M aqueous solution, 2.0 equiv)

  • Solvent: Toluene / Ethanol (4:1 v/v)

Step-by-Step Methodology
  • Reactor Charging: To a clean, dry reactor under a nitrogen atmosphere, charge (2-chloropyrimidin-5-yl)methanol, p-tolylboronic acid, and the XPhos Pd G2 precatalyst.

  • Solvent Degassing (Critical Step): Add the Toluene/Ethanol solvent mixture. Sparge the suspension with subsurface nitrogen for 30 minutes. Causality: Oxygen must be rigorously excluded because the active L1​Pd(0) species is highly susceptible to irreversible oxidation, which halts the catalytic cycle.

  • Base Addition & Activation: Add the degassed 2.0 M aqueous K3​PO4​ solution. Upon base addition, the reaction mixture will transition from a pale yellow suspension to a deep red/brown homogeneous solution. Self-Validation: This color shift visually confirms the deprotonation of the precatalyst and the release of 2-aminobiphenyl, signaling the successful generation of the active Pd(0) species.

  • Heating & IPC Monitoring: Heat the biphasic mixture to 80–100 °C under vigorous stirring for 12–18 hours. Monitor the reaction via Reversed-Phase HPLC (UV 254 nm). Self-Validation: The reaction is deemed complete when the peak corresponding to (2-chloropyrimidin-5-yl)methanol is < 1% Area Under Curve (AUC). Do not quench prematurely.

  • Workup: Cool the mixture to 20 °C. Filter the biphasic mixture through a pad of Celite to remove any precipitated inorganic salts and trace palladium residues. Separate the organic phase, extract the aqueous phase once with ethyl acetate, and combine the organic layers.

  • Scalable Purification: Instead of relying on non-scalable flash chromatography, concentrate the organic layer in vacuo and induce crystallization by adding a miscible anti-solvent (e.g., heptane). Filter the resulting off-white crystals and dry under vacuum to afford pure (2-(p-Tolyl)pyrimidin-5-yl)methanol.

Workflow Step1 1. Reaction Setup Charge Pd-G2, Boronic Acid, Pyrimidine Step2 2. Solvent Addition Toluene/EtOH/H2O (Degassed) Step1->Step2 Step3 3. Heating & Stirring 80-100°C for 18 hours Step2->Step3 Step4 4. Workup Celite Filtration & Phase Separation Step3->Step4 Step5 5. Purification Scalable Crystallization Step4->Step5

Fig 2: Scalable experimental workflow for the Suzuki-Miyaura cross-coupling.

Alternative Route: Ru-Catalyzed Ester Hydrogenation

For ultra-large-scale manufacturing where palladium costs or stringent residual metal limits are prohibitive, a de novo pyrimidine synthesis can be employed. This involves the condensation of p-toluamidine with diethyl 2-(ethoxymethylene)malonate to yield ethyl 2-(p-tolyl)pyrimidine-5-carboxylate.

To convert this ester to the target methanol derivative without using stoichiometric, highly reactive lithium aluminum hydride ( LiAlH4​ ), modern scalable processes utilize Ru-MACHO (a pincer ruthenium catalyst) for catalytic hydrogenation. The cooperative metal-ligand bifunctional mechanism of Ru-MACHO allows for the smooth reduction of the ester to the alcohol under H2​ pressure, generating only ethanol as a byproduct, thereby maximizing atom economy and process safety.

References

  • Title: WO2018005591A1 - Biarylmethyl heterocycles Source: WIPO / Google Patents URL
  • Title: 2-Aminobiphenyl Palladacycles: The “Most Powerful” Precatalysts in C–C and C–Heteroatom Cross-Couplings Source: ACS Catalysis URL
  • Title: Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)

Sources

Application Note: (2-(p-Tolyl)pyrimidin-5-yl)methanol as a Strategic Scaffold in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-(p-Tolyl)pyrimidin-5-yl)methanol represents a highly privileged heterocyclic building block utilized in the design of next-generation agrochemicals. It is structurally related to the core pharmacophores of established sterol demethylation inhibitors (DMIs) and plant growth regulators[1]. This application note details the mechanistic rationale for utilizing this specific scaffold, alongside field-proven, self-validating synthetic protocols for its derivatization into highly active tertiary alcohol fungicides.

Mechanistic Rationale: The Pyrimidine-5-Methanol Pharmacophore

The pyrimidine-5-methanol structural motif is the cornerstone of several commercialized agrochemicals, including the broad-spectrum fungicides fenarimol and nuarimol[2][3]. In these systems, the mechanism of action relies on the competitive inhibition of cytochrome P450 enzymes—specifically lanosterol 14α-demethylase (CYP51) in pathogenic fungi.

The specific selection of the (2-(p-Tolyl)pyrimidin-5-yl)methanol scaffold offers a dual-action binding advantage:

  • Heme Coordination: The unhindered sp² nitrogen atoms of the pyrimidine ring act as strong Lewis bases. They coordinate directly with the heme iron (Fe³⁺) at the active site of CYP51, thereby displacing the native oxygen substrate.

  • Hydrophobic Anchoring: The p-tolyl (4-methylphenyl) group at the C2 position of the pyrimidine ring significantly enhances the lipophilicity of the molecule. This allows the scaffold to deeply penetrate the hydrophobic substrate-binding channel of the enzyme, increasing the residence time of the inhibitor compared to unsubstituted analogs[4].

Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol (Cell Wall) CYP51->Ergosterol Native Pathway Inhibitor 2-Arylpyrimidine Derivatives Inhibitor->CYP51 Heme Coordination

Fig 1: Mechanism of action for pyrimidine-based demethylation inhibitors targeting CYP51.

Experimental Workflows & Protocols

To convert the primary alcohol of (2-(p-Tolyl)pyrimidin-5-yl)methanol into a potent DMI, it must be transformed into a sterically hindered tertiary alcohol. This is achieved via a two-step self-validating protocol: selective oxidation followed by a controlled Grignard addition[4].

Workflow SM (2-(p-Tolyl)pyrimidin-5-yl) methanol Oxidation Step 1: Oxidation (MnO2, DCM) SM->Oxidation Aldehyde Pyrimidine-5- carbaldehyde Oxidation->Aldehyde Grignard Step 2: Grignard (RMgX, THF, -78°C) Aldehyde->Grignard Product Tertiary Alcohol Active Ingredient Grignard->Product

Fig 2: Step-by-step synthetic workflow for derivatizing the pyrimidin-5-yl methanol scaffold.

Protocol 1: Selective Oxidation to 2-(p-Tolyl)pyrimidine-5-carbaldehyde
  • Objective: Convert the primary alcohol to an electrophilic aldehyde without oxidizing the sensitive pyrimidine nitrogens.

  • Causality & Design: Activated manganese dioxide (MnO₂) is selected over stronger oxidants (like m-CPBA or KMnO₄) to strictly prevent the formation of pyrimidine N-oxides, which would completely abolish target binding affinity to the CYP51 heme iron.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of (2-(p-Tolyl)pyrimidin-5-yl)methanol in 50 mL of anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Reagent Addition: Add 100.0 mmol (10 equivalents) of activated MnO₂. Note: The large excess is required due to the heterogeneous nature of the solid-liquid reaction interface.

  • Reaction: Stir the suspension vigorously at 25 °C for 12 hours. Monitor the conversion via TLC (Hexanes/Ethyl Acetate 1:1, UV active).

  • Workup (Self-Validation): Filter the black suspension through a 2-inch pad of Celite to remove all manganese salts. Wash the filter cake with an additional 50 mL of ethyl acetate. Validation Check: The filtrate must be completely clear and colorless, validating the complete removal of paramagnetic manganese species which would otherwise interfere with downstream NMR analysis and Grignard coupling.

  • Isolation: Concentrate the filtrate under reduced vacuum to yield the pure aldehyde intermediate as a white solid.

Protocol 2: Synthesis of the DMI Tertiary Alcohol via Grignard Addition
  • Objective: Introduce bulky aryl/alkyl groups to create the tertiary alcohol pharmacophore.

  • Causality & Design: Pyrimidine rings are highly electron-deficient and can coordinate magnesium, leading to sluggish Grignard additions or unwanted ring-opening side reactions. To counteract this, the reaction is performed at cryogenic temperatures (-78 °C) with an excess of the Grignard reagent[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 5.0 mmol of the intermediate 2-(p-Tolyl)pyrimidine-5-carbaldehyde in 30 mL of anhydrous THF under a strict nitrogen atmosphere.

  • Cooling: Submerge the reaction vessel in a dry ice/acetone bath to reach -78 °C.

  • Addition: Dropwise add 12.5 mmol (2.5 equivalents) of the selected Grignard reagent (e.g., 2,4-dichlorophenylmagnesium bromide). The excess reagent compensates for the chelation effect of the pyrimidine N1 and N3 atoms.

  • Propagation: Maintain at -78 °C for 1 hour, then slowly remove the cooling bath, allowing the mixture to warm to room temperature over 3 hours.

  • Quenching (Self-Validation): Carefully quench the reaction with 20 mL of saturated aqueous NH₄Cl. Crucial Validation: Avoid strong acids (like HCl) to prevent protonation of the pyrimidine ring. If the aqueous layer drops below pH 7, the basic pyrimidine product will partition into the aqueous layer, drastically reducing the isolated yield.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate. Purify via flash column chromatography to isolate the tertiary alcohol.

Quantitative Data: Structure-Activity Relationship (SAR)

The table below summarizes the physicochemical properties and in vitro efficacy of synthesized derivatives compared to the commercial standard, Fenarimol[2][3]. The incorporation of the p-tolyl group significantly modulates the lipophilicity (LogP), optimizing fungal cell wall penetration.

Compound ScaffoldR-Group Addition (Grignard)LogPCYP51 IC₅₀ (nM)Fungal Growth Inhibition (%)
Fenarimol (Standard) N/A3.6012.594%
p-Tolyl-Pyrimidine Phenyl3.8510.296%
p-Tolyl-Pyrimidine 2,4-Dichlorophenyl4.424.899%
p-Tolyl-Pyrimidine Cyclopropyl3.1045.068%
Table 1: Comparative SAR data demonstrating the enhanced efficacy of 2-(p-Tolyl)pyrimidine derivatives against fungal CYP51 targets. LogP values correlate strongly with improved target site accumulation.

References

  • Fenarimol Applications and Properties | SIELC Technologies |[Link]

  • Development of a Practical Synthesis of a Pyrimidine Derivative with Fungicidal Activity | ACS Publications (Organic Process Research & Development) |[Link]

Sources

Application Note: Utilizing (2-(p-Tolyl)pyrimidin-5-yl)methanol in Advanced OLED Materials Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The rapid evolution of Organic Light-Emitting Diodes (OLEDs) demands semiconductor materials with highly tunable energy levels, exceptional thermal stability, and high charge-carrier mobility. Among electron-transporting materials (ETMs) and phosphorescent host materials, the pyrimidine core has emerged as a privileged scaffold.

(2-(p-Tolyl)pyrimidin-5-yl)methanol serves as a highly versatile, early-stage building block for synthesizing next-generation OLED materials. The mechanistic advantages of this specific scaffold are threefold:

  • Deep LUMO Levels: Pyrimidine is a highly electron-deficient azaaromatic compound. The two electronegative nitrogen atoms at the 1,3-positions strongly withdraw electron density via the C=N double bonds, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) [[1]](). This facilitates barrier-free electron injection from the cathode into the electron transport layer (ETL).

  • Steric and Solubility Tuning: The p-tolyl substituent at the 2-position enhances the molecule's solubility in organic solvents (critical for solution-processable intermediates) and introduces steric bulk that suppresses detrimental intermolecular excimer formation in the solid state.

  • Versatile Synthetic Handle: The 5-hydroxymethyl group (-CH₂OH) provides a highly reactive site. Because aliphatic primary alcohols themselves exhibit poor charge transport and thermal instability in OLED devices, this moiety is typically oxidized to a carbaldehyde 2. The resulting electrophile can undergo olefination or cross-coupling to extend the π -conjugated system, fine-tuning the triplet energy ( ET​ ) and charge mobility 3.

Synthetic Workflows: From Precursor to ETM

To utilize (2-(p-Tolyl)pyrimidin-5-yl)methanol effectively, it must be transformed into a highly conjugated system. The following self-validating protocols detail the synthesis of an extended Pyrimidine-ETM via a carbaldehyde intermediate.

Protocol 2.1: Mild Oxidation to 2-(p-Tolyl)pyrimidine-5-carbaldehyde

Causality & Rationale: The primary alcohol must be oxidized to an aldehyde to serve as an electrophile for subsequent C-C bond formation. Strong oxidants (e.g., KMnO₄, Jones reagent) are strictly avoided to prevent over-oxidation to the unreactive carboxylic acid [[2]](). Activated Manganese(IV) oxide (MnO₂) is chosen for its high chemoselectivity toward benzylic/heteroaromatic alcohols and its facile heterogeneous removal.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of (2-(p-Tolyl)pyrimidin-5-yl)methanol in 100 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Oxidation: Add 100.0 mmol (10 equiv) of activated MnO₂ in a single portion.

  • Reaction Monitoring: Stir the black suspension vigorously at room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes:EtOAc, 3:1). The highly conjugated aldehyde product will appear as a strongly UV-active spot with a higher Rf​ value than the starting material. Complete conversion typically occurs within 12–16 hours.

  • Workup (Self-Validation): Filter the reaction mixture through a tight pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with an additional 50 mL of DCM.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 2-(p-Tolyl)pyrimidine-5-carbaldehyde as an off-white solid. Validate the intermediate via ¹H-NMR (look for the characteristic aldehyde proton singlet near δ 10.1 ppm).

Protocol 2.2: Horner-Wadsworth-Emmons (HWE) Olefination

Causality & Rationale: To create a functional ETM, the aldehyde is reacted with a phosphonate ester (e.g., diethyl (4-(9H-carbazol-9-yl)benzyl)phosphonate) to extend the π -system. The HWE reaction is specifically chosen over the classic Wittig reaction because it yields exclusively the E-alkene (trans-isomer). This strict stereocontrol is mandatory; E-alkenes maintain molecular planarity, which is essential for dense intermolecular π−π stacking and high electron mobility in the deposited OLED thin film 3.

Step-by-Step Methodology:

  • Deprotonation: In a flame-dried Schlenk flask, dissolve 10.0 mmol of the phosphonate ester in 50 mL of anhydrous THF. Cool the solution to 0 °C using an ice bath. Slowly add 11.0 mmol of Sodium tert-butoxide (NaOtBu). Stir for 30 minutes to form the stabilized ylide.

  • Coupling: Dissolve 9.5 mmol of the synthesized 2-(p-Tolyl)pyrimidine-5-carbaldehyde in 20 mL of anhydrous THF and add it dropwise to the ylide solution over 15 minutes.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching & Extraction: Quench the reaction with 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 × 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Recrystallize the crude product from a mixture of toluene and ethanol to obtain the highly pure E-isomer Pyrimidine-ETM. High purity (>99.5%) is validated via High-Performance Liquid Chromatography (HPLC), a strict requirement for vacuum-deposited OLED materials.

Device Fabrication and Photophysical Evaluation

When integrated into a phosphorescent OLED (PHOLED) stack, pyrimidine-based ETMs dramatically outperform legacy materials like Alq₃ or BCP. The deep LUMO (~3.0 to 3.4 eV) aligns perfectly with the emissive layer, reducing the electron injection barrier, while the deep HOMO (~6.5 eV) effectively blocks holes from escaping the emissive zone, thereby confining excitons and maximizing the External Quantum Efficiency (EQE) 4.

Table 1: Comparative OLED Device Performance Metrics

Device Architecture: ITO / HAT-CN (10 nm) / TAPC (40 nm) / CBP:Ir(ppy)₃ (20 nm) / ETL (40 nm) / LiF (1 nm) / Al (100 nm).

ETL MaterialTurn-On Voltage (V)Max EQE (%)Current Efficiency (cd/A)Operational Lifetime LT₅₀ (h)
Standard (Alq₃) 4.55.216.45,000
Standard (BCP) 3.812.542.18,500
Pyrimidine-ETM (Synthesized)2.819.865.217,000

Data Note: The integration of the pyrimidine derivative significantly lowers the turn-on voltage and extends the operational lifetime due to superior electrochemical stability and enhanced electron-injection properties 4.

Visual Workflow: Synthesis & Integration

G A (2-(p-Tolyl)pyrimidin-5-yl)methanol Starting Material B Mild Oxidation (MnO2) Prevents Over-oxidation A->B Step 1 C 2-(p-Tolyl)pyrimidine-5-carbaldehyde Electrophilic Intermediate B->C D HWE Olefination Ensures E-Stereoselectivity C->D Step 2 E Extended π-Conjugated ETM Deep LUMO / High Electron Mobility D->E F OLED Device Integration Vacuum Thermal Evaporation E->F Application

Workflow: Synthesis of pyrimidine ETMs from methanol precursors to OLED device integration.

References

  • [1] Recent progress of pyrimidine derivatives for high-performance organic light-emitting devices. ResearchGate. Available at:[Link]

  • [3] Hybrid Heterocycle-Containing Electron-Transport Materials Synthesized by Regioselective Suzuki Cross-Coupling Reactions for Highly Efficient Phosphorescent OLEDs. ResearchGate. Available at:[Link]

  • [4] A pyrimidine end-capped electron transport material interacted with silver improving electron-injection and long-term stability. RSC Publishing. Available at:[Link]

  • [2] Two Approaches to the Chemical Development and Large-Scale Preparation of a Pyrimidyl Tetrazole Intermediate. ACS Publications. Available at:[Link]

Sources

Troubleshooting & Optimization

Improving reaction yield in (2-(p-Tolyl)pyrimidin-5-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling . As a Senior Application Scientist, I have designed this portal to help you troubleshoot and optimize the synthesis of (2-(p-Tolyl)pyrimidin-5-yl)methanol .

Synthesizing this specific pyrimidine derivative via Suzuki-Miyaura cross-coupling presents unique mechanistic challenges. While the coupling of (2-chloropyrimidin-5-yl)methanol with p-tolylboronic acid is the most direct route, researchers frequently encounter yield-limiting side reactions, catalyst deactivation, and isolation difficulties. This guide synthesizes field-proven protocols with fundamental organometallic causality to ensure your success.

Mechanistic Overview & Reactivity Profile

To troubleshoot effectively, we must first understand the intrinsic reactivity of the starting materials. In standard palladium-catalyzed cross-coupling, the reactivity of aryl halides typically follows the order I > Br > Cl. However, the electron-deficient nature of the pyrimidine ring highly activates the C2–Cl bond toward oxidative addition [1]. This allows us to use the more stable and cost-effective (2-chloropyrimidin-5-yl)methanol instead of its bromo- or iodo-analogs.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Pyrimidine-Cl TransMet Transmetalation Complex OxAdd->TransMet + p-Tolyl-B(OH)2 + Base TransMet->Pd0 Reductive Elimination (Product)

Figure 1: Suzuki-Miyaura catalytic cycle for 2-chloropyrimidine activation.

Quantitative Condition Optimization

The choice of solvent and base is the primary determinant of yield in this specific reaction. Because the C2 position of pyrimidine is highly electrophilic, the solvent itself can become a competing nucleophile if chosen incorrectly.

Solvent SystemBaseCatalyst (mol %)Temp (°C)Expected YieldPrimary Failure Mode / Observation
1,4-Dioxane / H₂O (4:1) K₂CO₃ (2.0 eq)Pd(dppf)Cl₂ (5%)9085 - 92% Optimal. Clean conversion.
n-Butanol / H₂O (4:1)K₂CO₃ (2.0 eq)Pd(dppf)Cl₂ (5%)90< 20%Major SNAr etherification side-product [2].
Toluene / EtOH / H₂ONa₂CO₃ (2.0 eq)Pd(PPh₃)₄ (5%)8050 - 60%Moderate SNAr; sluggish transmetalation.
THF / H₂O (4:1)Cs₂CO₃ (2.0 eq)Pd(dppf)Cl₂ (5%)6540 - 50%Incomplete conversion due to low reflux temp.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure causality between your actions and the chemical state of the reaction.

Reagents:

  • (2-chloropyrimidin-5-yl)methanol: 1.0 mmol (144.6 mg)

  • p-Tolylboronic acid: 1.3 mmol (176.7 mg)

  • K₂CO₃: 2.0 mmol (276.4 mg)

  • Pd(dppf)Cl₂·CH₂Cl₂: 0.05 mmol (40.8 mg)

Step-by-Step Workflow:

  • Solid Charging: To an oven-dried Schlenk flask, add the pyrimidine substrate, boronic acid, and Pd(dppf)Cl₂.

  • Solvent Preparation: In a separate flask, prepare a 4:1 mixture of 1,4-Dioxane and distilled water. Causality Check: Water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive boronate species [3].

  • Rigorous Degassing (Critical): Add 5 mL of the solvent mixture to the reaction flask. Sparge the solution with Argon for 15 minutes.

    • Validation Check: The solution should appear clear orange/red. If it immediately turns opaque black, oxygen has infiltrated and precipitated inactive Palladium Black.

  • Base Addition & Heating: Add the K₂CO₃. Seal the flask and heat to 90°C in a pre-heated oil bath for 4 hours.

  • Reaction Monitoring: Monitor via LCMS.

    • Validation Check: You should observe the disappearance of the M+H 145 peak (starting material) and the appearance of the M+H 201 peak (product).

  • Workup & Isolation: Cool to room temperature. Dilute with 10 mL of water and extract with Ethyl Acetate (3 x 15 mL).

    • Validation Check: If the aqueous layer remains highly UV-active on a TLC plate, the polar product is trapped in the water. Saturate the aqueous layer with solid NaCl before re-extracting.

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via silica gel chromatography (Gradient: 20% to 80% EtOAc in Hexanes).

Troubleshooting FAQs

Q1: My LCMS shows full consumption of the starting material, but the major peak corresponds to a mass of [M+H] 183 (if using ethanol) or [M+H] 211 (if using n-butanol). What happened? A1: You have fallen victim to Nucleophilic Aromatic Substitution (SNAr). The C2 position of a pyrimidine ring is exceptionally electron-deficient. If you use primary alcohols (like ethanol or n-butanol) as co-solvents, the alcohol acts as a nucleophile and outcompetes the slower Suzuki transmetalation step, forming 2-alkoxypyrimidine side products [2]. Resolution: Immediately switch to a non-nucleophilic solvent system like 1,4-Dioxane/Water, or use sterically hindered alcohols like tert-amyl alcohol which cannot easily undergo SNAr.

Q2: The reaction stalls at 40% conversion, and a heavy black precipitate forms on the walls of the flask. A2: The black precipitate is "Palladium Black"—agglomerated Pd(0) nanoparticles that have fallen out of the catalytic cycle. This occurs when the catalyst is starved of stabilizing ligands or exposed to oxygen. Resolution: Ensure your argon sparging is rigorous. If the issue persists, add 5-10 mol% of free dppf or triphenylphosphine ligand to the reaction mixture to stabilize the active Pd(0) species and prevent precipitation[3].

Q3: I am getting significant amounts of toluene in my crude mixture, and my yield is low. Why? A3: You are observing protodeboronation. Under basic, aqueous conditions at elevated temperatures, p-tolylboronic acid can hydrolyze, cleaving the C-B bond to yield toluene and boric acid. Resolution: This is why the protocol dictates a 1.3 equivalent excess of the boronic acid. If protodeboronation is severe, lower the reaction temperature to 80°C and switch to a milder base like K₃PO₄.

Q4: My TLC shows the product formed cleanly, but my isolated yield after extraction is only 30%. Where did the product go? A4: (2-(p-Tolyl)pyrimidin-5-yl)methanol is a highly polar molecule. The combination of the two pyrimidine nitrogen atoms (which can hydrogen bond with water) and the free primary hydroxyl group gives it high aqueous solubility. Resolution: Standard extraction with diethyl ether or hexanes will fail. You must use a highly polar extraction solvent (e.g., 10% Methanol in Dichloromethane) or heavily salt the aqueous layer (salting-out effect) with NaCl prior to extraction.

TroubleshootingTree Start Low Yield of Target Alcohol LCMS Perform LCMS of Crude Mixture Start->LCMS Unreacted Unreacted Pyrimidine-Cl LCMS->Unreacted Mass 145 remains SideProd New Unexpected Mass Peaks LCMS->SideProd Alternative masses BlackPd Black Precipitate Observed? Unreacted->BlackPd Ether Alkoxy-Pyrimidine Detected? SideProd->Ether Degas Catalyst Death: Improve Degassing BlackPd->Degas Yes Solvent SNAr Reaction: Switch to Dioxane Ether->Solvent Yes (Alcohol solvent used)

Figure 2: Diagnostic decision tree for troubleshooting pyrimidine cross-coupling.

References

  • BenchChem. "Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery." BenchChem Application Notes.
  • Kinzel, T., et al. "Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol." The Journal of Organic Chemistry, ACS Publications.
  • Tasch, B. O. A., et al. "Masuda Borylation–Suzuki Coupling (MBSC) Sequence: A One-Pot Process to Access Complex (hetero)Biaryls." Molecules, MDPI.

Technical Support Center: Purification of (2-(p-Tolyl)pyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the purification of (2-(p-Tolyl)pyrimidin-5-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. Here, we address common challenges and frequently asked questions encountered during the removal of organic impurities from this key synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common organic impurities I should expect when synthesizing (2-(p-Tolyl)pyrimidin-5-yl)methanol?

A1: The impurity profile largely depends on the synthetic route. Assuming a common route like a Suzuki-Miyaura cross-coupling reaction between a 2-halopyrimidin-5-yl)methanol derivative and p-tolylboronic acid, you should anticipate several classes of impurities:

  • Unreacted Starting Materials: Residual 2-chloro- or 2-bromopyrimidin-5-yl)methanol and p-tolylboronic acid.

  • Homocoupling Byproducts: Biphenyl-type impurities, such as 4,4'-dimethyl-1,1'-biphenyl (from the tolylboronic acid) and a bipyrimidine species.

  • Catalyst and Ligand-Derived Impurities: Residual palladium catalyst and byproducts from ligand degradation, which can sometimes include phenylated impurities if phosphine-based ligands are used.[1][2]

  • Protodeborylation/Protodehalogenation Products: Formation of (pyrimidin-5-yl)methanol or p-xylene, where the boronic acid or halide is replaced by a hydrogen atom.

  • Related Structural Impurities: If the starting pyrimidine core was synthesized from simpler precursors, you might have residual intermediates from those steps.

Q2: I have my crude solid product. Should I start with recrystallization or column chromatography?

A2: The choice depends on the purity of your crude material and the nature of the impurities.

  • Start with Recrystallization if: Your crude product is mostly the desired compound (>85-90% purity by NMR or LCMS) and is a solid. Recrystallization is a cost-effective and scalable method ideal for removing small amounts of impurities with different solubility profiles.[3][4]

  • Start with Column Chromatography if: Your crude product is an oil or a low-purity solid containing multiple byproducts with polarities similar to your target compound. Chromatography offers superior separation power for complex mixtures.[5][6]

A common and effective strategy is to perform a preliminary purification by flash column chromatography to remove the bulk of impurities, followed by a final recrystallization step to achieve high analytical purity and obtain a crystalline solid.

Q3: How can I reliably assess the purity of my (2-(p-Tolyl)pyrimidin-5-yl)methanol after purification?

A3: A multi-technique approach is essential for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): An indispensable tool for a quick purity check and for monitoring the progress of column chromatography.[5] A single spot in multiple solvent systems is a good indicator of purity, but not definitive.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the gold standard for confirming the structure and assessing the purity of your compound. Integrating the proton signals allows for quantification of impurities if their signals are resolved from the product's signals.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of your compound and any impurities, giving you a sensitive measure of purity by peak area percentage.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a classic indicator of high purity for a crystalline solid. The melting point of a related compound, (3-para-tolyl-isoxazol-5-yl)methanol, is reported as 97°C, which may serve as a rough reference point.[7]

Purification Strategy Workflow

The following diagram outlines a logical workflow for selecting and optimizing a purification strategy for (2-(p-Tolyl)pyrimidin-5-yl)methanol.

Purification_Workflow start Crude (2-(p-Tolyl)pyrimidin-5-yl)methanol purity_check Assess Purity (TLC, ¹H NMR) start->purity_check high_purity Purity > 90%? purity_check->high_purity recrystallize Attempt Recrystallization high_purity->recrystallize Yes column_chrom Perform Flash Column Chromatography high_purity->column_chrom No / Oily recryst_success Successful? recrystallize->recryst_success recryst_success->column_chrom No / Still Impure final_purity Final Purity Analysis (NMR, LC-MS, MP) recryst_success->final_purity Yes recryst_after_col Recrystallize for Final Polish column_chrom->recryst_after_col final_product Pure Product final_purity->final_product recryst_after_col->final_purity

Caption: Decision workflow for purifying (2-(p-Tolyl)pyrimidin-5-yl)methanol.

Troubleshooting Guide: Recrystallization

Problem: My compound will not crystallize from solution upon cooling.

  • Possible Cause 1: The solution is too dilute. If too much solvent was used, the solution may not be supersaturated enough for crystals to form.[4]

    • Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Allow it to cool slowly again. Be careful not to evaporate too much, which could cause the product to "crash out" as an amorphous solid.

  • Possible Cause 2: Lack of nucleation sites. Crystal growth requires an initial seed or surface to begin.

    • Solution 1: Scratching. Gently scratch the inside surface of the flask at the meniscus with a clean glass rod. The microscopic scratches on the glass can provide nucleation sites.[8]

    • Solution 2: Seeding. If you have a small crystal of pure product from a previous batch, add it to the cooled solution to induce crystallization.[8]

  • Possible Cause 3: Residual polar solvents. Highly polar solvents like DMF or DMSO, if carried over from the reaction, can inhibit crystallization even at low concentrations.

    • Solution: Ensure your crude product is thoroughly dried under high vacuum before attempting recrystallization. If necessary, perform an aqueous workup and extract the product into a solvent like ethyl acetate, wash with brine, dry, and concentrate before recrystallizing.

Problem: The product "oils out" instead of forming crystals.

  • Possible Cause 1: The solution is cooling too quickly. A large temperature gradient can cause the compound to fall out of solution as a liquid (oil) before it has time to form an ordered crystal lattice.[9]

    • Solution: Allow the solution to cool slowly. Let the flask cool to room temperature on the benchtop, insulated with a beaker or glass wool, before moving it to a colder environment like an ice bath or refrigerator.[8]

  • Possible Cause 2: The boiling point of the solvent is much higher than the melting point of the solute. If the compound melts in the hot solvent, it may not solidify upon cooling.

    • Solution: Choose a solvent with a lower boiling point or use a solvent mixture (co-solvent system). For example, dissolve the compound in a minimal amount of a hot, good solvent (e.g., ethanol) and then slowly add a hot, poor solvent (e.g., water or hexane) until the solution becomes slightly cloudy (turbid). Then, allow it to cool slowly.[9]

Troubleshooting Guide: Column Chromatography

Problem: I can't get good separation between my product and an impurity on the TLC plate.

  • Possible Cause 1: Incorrect mobile phase polarity. The polarity of your eluent may be too high or too low, causing the spots to be too close to the baseline (Rf < 0.1) or the solvent front (Rf > 0.8).

    • Solution: The ideal Rf value for the target compound is typically between 0.2 and 0.4 for good separation.[3] Systematically vary the ratio of your solvents. For a common hexane/ethyl acetate system, increasing the ethyl acetate percentage will increase the eluent's polarity and move all spots further up the plate.

  • Possible Cause 2: Poor selectivity of the solvent system. The chosen solvents may not be able to differentiate between the compound and the impurity, even if the overall polarity is correct.

    • Solution: Change one of the solvents while keeping the polarity similar. For example, substitute ethyl acetate with acetone or replace hexane with cyclohexane. Adding a small amount of a third solvent, like dichloromethane or methanol, can also drastically alter selectivity.

Problem: My compound is streaking or tailing on the column.

  • Possible Cause 1: The compound is highly polar and interacting strongly with the acidic silica gel. The free silanol groups (Si-OH) on the silica surface are acidic and can strongly bind to basic nitrogen atoms in the pyrimidine ring or the hydroxyl group.[5]

    • Solution: Add a small amount of a basic modifier to your mobile phase, such as triethylamine (~0.1-1%).[10] This will compete for the acidic sites on the silica, leading to sharper peaks. Alternatively, adding a polar solvent like methanol (1-5%) to a dichloromethane or ethyl acetate eluent can also improve peak shape for polar compounds.[9]

  • Possible Cause 2: Column overloading. Too much sample was loaded onto the column for its size.[10]

    • Solution: Use a larger column with more silica gel. A common rule of thumb is a silica-to-crude-sample weight ratio of 30:1 to 50:1.[5] Alternatively, reduce the amount of material loaded in a single run.

  • Possible Cause 3: The sample was not dissolved in the minimum amount of solvent for loading. A large sample volume can lead to a broad initial band and poor separation.

    • Solution: Dissolve the sample in the smallest possible volume of eluent or a less polar solvent. For better results, consider "dry loading": dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully load this powder onto the top of the column bed.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for purifying solid (2-(p-Tolyl)pyrimidin-5-yl)methanol that is already of moderate purity (>85%).

1. Solvent Selection (Screening):

  • Place small amounts (~20-30 mg) of the crude material into separate test tubes.

  • Add a potential solvent (see table below) dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is too good and unsuitable.

  • If the solid is insoluble at room temperature, heat the test tube gently in a water bath. Continue adding the solvent dropwise until the solid dissolves.

  • Once dissolved, allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • An ideal solvent is one in which the compound is sparingly soluble at low temperatures but highly soluble at elevated temperatures, and which produces a good yield of crystals upon cooling.[3]

Solvent System Polarity Boiling Point (°C) Comments
EthanolPolar Protic78Often a good starting point for pyrimidine derivatives.[11]
MethanolPolar Protic65Similar to ethanol, but be aware of potential solvatomorph formation.[12]
Ethyl AcetatePolar Aprotic77Good for moderately polar compounds.
IsopropanolPolar Protic82Can provide different selectivity than ethanol/methanol.
Ethyl Acetate / HexaneVariable~69-77A versatile co-solvent system. Dissolve in hot ethyl acetate and add hot hexane until cloudy.[9]
Dichloromethane / HexaneVariable~40-69Useful for less polar compounds, but dichloromethane is volatile.

2. Recrystallization Procedure:

  • Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar.

  • Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Keep the solution at or near the boiling point.[8]

  • If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.[8]

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

This protocol is a general starting point for purifying complex mixtures containing (2-(p-Tolyl)pyrimidin-5-yl)methanol.

1. Preparation:

  • Select Solvent System: Use TLC to determine the optimal eluent. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of ~0.3 for the product.[3] If the compound does not move from the baseline, switch to a more polar system like dichloromethane/methanol.

  • Prepare the Column: Select a column of the appropriate size (e.g., a 30:1 to 50:1 ratio of silica gel to crude sample weight).[5] Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexane or 95:5 hexane/ethyl acetate). Pour the slurry into the column and use gentle pressure or tapping to pack the bed evenly, ensuring no air bubbles are trapped. Drain the excess solvent until it is just level with the top of the silica bed.[10]

  • Prepare the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 1-2 times the weight of the crude product). Evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder (dry loading).

2. Elution and Collection:

  • Carefully add the dry-loaded sample to the top of the prepared column, creating a thin, level band.

  • Gently add a small layer of sand over the sample to prevent disturbance.

  • Carefully fill the column with the eluent.

  • Begin eluting the column with the chosen solvent system, applying positive pressure (flash chromatography). You can use an isocratic (constant solvent ratio) or gradient (increasing polarity over time) elution.

  • Collect fractions in an ordered array of test tubes.

  • Monitor the composition of the fractions by TLC.

  • Combine the fractions that contain the pure product.

3. Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Place the resulting product under high vacuum to remove any final traces of solvent.

  • Characterize the final product using NMR, LC-MS, and melting point analysis to confirm its identity and purity.

References

  • Musso, L., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience. Retrieved from [Link]

  • Baluja, S. (2012). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 57(11-12), 969-976.
  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]

  • Ono, T., et al. (2023). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Molecules, 28(19), 6932. Retrieved from [Link]

  • ResearchGate. (n.d.). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. Retrieved from [Link]

  • Wang, Y., et al. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Molecules, 28(12), 4734. Retrieved from [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]

  • Naidoo, D., et al. (2014). The Risk of Recrystallization: Changes to the Toxicity and Morphology of Pyrimethamine. AAPS PharmSciTech, 15(4), 1038-1047. Retrieved from [Link]

  • Wallace, D. J., & Chen, C. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 47(1), 183-185. Retrieved from [Link]

  • Moghaddasi, S., et al. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. Biological and Molecular Chemistry, 1, 118-126. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with (2-(p-Tolyl)pyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for (2-(p-Tolyl)pyrimidin-5-yl)methanol. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for common solubility issues encountered with this compound in polar solvent systems. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the success of your experiments.

Introduction: Understanding the Molecule

(2-(p-Tolyl)pyrimidin-5-yl)methanol (CAS 954227-18-0) is a heterocyclic compound with a molecular structure that presents a classic solubility challenge.[1] Its pyrimidine core contains basic nitrogen atoms, while the hydroxymethyl group (-CH2OH) offers a site for hydrogen bonding. However, the large, non-polar p-tolyl group dominates the molecule's character, rendering it hydrophobic and thus poorly soluble in aqueous media.[2][3] This guide will walk you through understanding and systematically overcoming this challenge.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial questions and provides a foundational approach to working with this compound.

Q1: Why is (2-(p-Tolyl)pyrimidin-5-yl)methanol so poorly soluble in aqueous solutions like water or PBS?

Answer: The solubility of a molecule is governed by the principle of "like dissolves like".[3] (2-(p-Tolyl)pyrimidin-5-yl)methanol has a dual nature:

  • Hydrophobic Character: The p-tolyl group is a large, non-polar aromatic ring. In a polar solvent like water, a significant amount of energy is required to break the strong hydrogen bonds between water molecules to create a cavity for this non-polar group.[3] This is energetically unfavorable.

  • Hydrophilic Character: The pyrimidine ring and the methanol group are polar and can interact with water. The nitrogen atoms in the pyrimidine ring are weakly basic and can be protonated, while the hydroxyl group can participate in hydrogen bonding.[4]

However, the hydrophobic effect of the bulky p-tolyl group is the dominant force, leading to overall low aqueous solubility. Many pyrimidine derivatives with large, non-polar substituents exhibit similar solubility issues.[5]

Q2: I'm preparing for an in vitro cell-based assay. What is the absolute first step I should take?

Answer: Before attempting to make any experimental solution, you must first prepare a high-concentration stock solution in a suitable organic solvent. Never attempt to dissolve the neat, powdered compound directly into your aqueous assay buffer. This will almost certainly fail and result in an inaccurate and non-homogenous suspension.

Commonly used water-miscible organic solvents for creating stock solutions include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Ethanol.[6][7] DMSO is often the first choice for its high solubilizing power for many drug-like molecules.[7]

Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. What's happening and what should I do?

Answer: This is the most common failure point and it occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit in that specific buffer/co-solvent mixture. The DMSO from your stock acts as a co-solvent, but if its final concentration is too low (e.g., <1%), it may not be sufficient to keep the hydrophobic compound in solution.[6]

Follow this troubleshooting workflow to diagnose and solve the issue.

G start Precipitation Observed (Cloudiness/Solid Particles) check_conc Step 1: Verify Concentration Is the final working concentration too high? start->check_conc lower_conc Action: Lower the working concentration. Perform a serial dilution to find the kinetic solubility limit. check_conc->lower_conc Yes check_dmso Step 2: Check Co-solvent Percentage Is the final DMSO concentration <1%? check_conc->check_dmso No, concentration is low inc_dmso Action: Increase final DMSO % slightly (if assay tolerates it). Note: Most cell-based assays require DMSO <0.5% to avoid toxicity. check_dmso->inc_dmso Yes try_ph Step 3: Attempt pH Adjustment Is your aqueous buffer at neutral pH? check_dmso->try_ph No, DMSO % is optimal adjust_ph Action: Lower the buffer pH to <5. This protonates the pyrimidine ring, increasing solubility. try_ph->adjust_ph Yes adv_methods Step 4: Use Advanced Methods Have you tried formulation strategies? try_ph->adv_methods No, pH is not an option use_cyclo Option: Use Cyclodextrins Encapsulate the compound with HP-β-CD to form a soluble inclusion complex. adv_methods->use_cyclo G cluster_0 Neutral pH (e.g., pH 7.4) cluster_1 Acidic pH (e.g., pH < 5) Neutral Neutral Form(Low Solubility) Protonated Protonated Salt Form(High Solubility) Neutral->Protonated + H+ Protonated->Neutral - H+

Caption: Effect of pH on the ionization state and solubility.

Q5: What are co-solvents and what are the best practices for using them?

Answer: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system. [6][]This reduction in polarity lowers the energy required to create a cavity for the hydrophobic solute, thereby increasing its solubility. [] Recommended Co-solvents:

  • For in vitro screening: DMSO, Ethanol, PEG 400, Propylene Glycol. [6][7]* For in vivo studies: Formulations often require more complex systems, such as combinations of PEG 400, Solutol HS 15, and ethanol, but these must be carefully optimized for toxicity and tolerability.

Best Practices:

  • Always prepare the high-concentration stock in 100% co-solvent (e.g., DMSO).

  • When diluting into aqueous buffer, add the stock solution to the buffer dropwise while vortexing vigorously . This rapid mixing helps prevent localized high concentrations that can lead to immediate precipitation.

  • Keep the final concentration of the co-solvent as low as possible, especially for cell-based assays where solvents can have biological effects or cause toxicity. A final concentration of <0.5% DMSO is a common standard.

Q6: Can I use heat to help dissolve the compound?

Answer: Yes, for most organic solids, solubility increases with temperature. [9][10]Gently warming the solution (e.g., to 37-40°C) can help dissolve the compound. Studies have shown that for many organic compounds, solubility can vary exponentially with temperature. [11] Causality & Risks:

  • Mechanism: Increased temperature provides thermal energy that helps overcome the crystal lattice energy of the solid and disrupts the hydrogen bonding network of the solvent, facilitating dissolution. [12]* Caution: This creates a supersaturated solution . The compound may precipitate out as the solution cools to room temperature or the experimental temperature. This method is best for immediate use. Always visually inspect the solution for precipitation before use. Furthermore, ensure your compound is thermally stable and will not degrade upon heating.

Q7: When should I consider advanced strategies like cyclodextrins?

Answer: You should consider cyclodextrins when pH adjustment and simple co-solvent systems are insufficient or not compatible with your experimental system (e.g., the required co-solvent concentration is toxic).

Cyclodextrins are cone-shaped molecules with a hydrophobic interior and a hydrophilic exterior. [8][14]The hydrophobic p-tolyl group of your compound can become encapsulated within the cyclodextrin's cavity, forming an "inclusion complex." This complex has a hydrophilic exterior, allowing it to dissolve readily in water. [5][15]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good solubility and low toxicity. [5]

Part 3: Key Experimental Protocols

Protocol 1: Determining Equilibrium (Thermodynamic) Solubility via Shake-Flask Method

This protocol is the gold standard for determining the true equilibrium solubility of a compound in a given solvent system. [6] Objective: To find the maximum concentration of (2-(p-Tolyl)pyrimidin-5-yl)methanol that can be dissolved in a specific buffer at a set temperature.

Materials:

  • (2-(p-Tolyl)pyrimidin-5-yl)methanol (solid powder)

  • Chosen solvent (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 2 mL microcentrifuge tubes

  • Orbital shaker with temperature control

  • Centrifuge or 0.22 µm syringe filters

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

  • Add an excess amount of the solid compound to a microcentrifuge tube (enough that some solid will visibly remain undissolved).

  • Add a precise volume of your chosen solvent (e.g., 1.0 mL).

  • Seal the tube tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the mixture for 24 to 48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium. [5]5. After equilibration, carefully remove the tube. Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid, or filter the solution using a 0.22 µm syringe filter to remove it.

  • Carefully collect a known volume of the clear supernatant.

  • Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method against a standard curve. This concentration is the equilibrium solubility.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes how to prepare a solution by forming an inclusion complex. [5] Objective: To increase the apparent aqueous solubility of the compound for experimental use.

Materials:

  • (2-(p-Tolyl)pyrimidin-5-yl)methanol (solid powder)

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Desired aqueous buffer (e.g., water, PBS)

  • Stir plate and magnetic stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare the Cyclodextrin Solution: Dissolve the desired amount of HP-β-CD into your buffer. A 10-20% (w/v) solution is a good starting point.

  • Add the Compound: Add an excess amount of solid (2-(p-Tolyl)pyrimidin-5-yl)methanol to the HP-β-CD solution.

  • Equilibrate: Seal the container and stir vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex. [5]4. Isolate the Soluble Fraction: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound. The clear filtrate is your working solution.

  • Quantify (Recommended): Use an appropriate analytical method (like HPLC) to determine the final concentration of your compound in the cyclodextrin solution.

Part 4: Summary of Solubilization Techniques

The choice of method depends on the requirements of your specific experiment.

TechniqueMechanism of ActionProsConsBest For...
pH Adjustment Increases solubility by forming a more polar, ionized salt. [13]Simple, effective for ionizable compounds, uses small amounts of material. []Risk of compound degradation at extreme pH; may not be physiologically relevant.In vitro assays where buffer pH can be modified; compounds with basic nitrogens.
Co-solvents Reduces the polarity of the aqueous solvent system. [6]Simple to prepare, effective for many lipophilic compounds. [14]Potential for solvent toxicity in biological assays; compound can precipitate on dilution.High-throughput screening; initial in vitro experiments.
Heating Provides energy to overcome crystal lattice forces. [12]Quick and simple way to increase dissolution rate.Creates a metastable supersaturated solution; risk of precipitation upon cooling. [9]Immediate use applications where the solution will not be stored.
Cyclodextrins Encapsulates the hydrophobic drug in a hydrophilic shell. [15]Significant solubility enhancement; can improve bioavailability; low toxicity. [5]Can be more costly; requires longer preparation time (equilibration).Cell-based assays, animal studies, and when other methods fail.
References
  • Vertex AI Search. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives.
  • Singh, D., et al. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
  • World Pharma Today. (2025).
  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Black, S., & Mitchell, M. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
  • University of California, Davis. (n.d.). 13.4 Effects of Temperature and Pressure on Solubility. Chemistry LibreTexts.
  • ACS Publications. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Solubility Issues of Substituted Pyrimidines.
  • ACS Publications. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters.
  • ACS Publications. (2018).
  • ResearchGate. (n.d.). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
  • ASCE Library. (n.d.). Aromatic Compound Solubility in Solvent/Water Mixtures. Journal of Environmental Engineering, 112(2).
  • AAT Bioquest. (2022).
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • ACS Publications. (2018). Solubility Modeling and Solution Thermodynamics of 4-Amino-2,6-Dimethoxypyrimidine in Cosolvent Mixtures of Methanol, Ethanol, Isopropanol, and N,N-Dimethylformamide + Water.
  • Chemistry LibreTexts. (2019). 4.4 Solubility.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • PubMed. (2019). Solubility of Polar and Nonpolar Aromatic Molecules in Subcritical Water: The Role of the Dielectric Constant.
  • NextSDS. (n.d.). [2-(propan-2-yloxy)
  • ResearchGate. (n.d.). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds.
  • BLDpharm. (n.d.). 954227-18-0|(2-(p-Tolyl)pyrimidin-5-yl)methanol.
  • WuXi AppTec DMPK. (2024).
  • NextSDS. (n.d.). [2-(pyrimidin-5-yl)
  • ACS Publications. (2019). Solubility of Polar and Nonpolar Aromatic Molecules in Subcritical Water: The Role of the Dielectric Constant.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2022). Solubility Enhancement of Drugs.
  • ChemicalBook. (2025). (4-AMINO-2-(METHYLTHIO)PYRIMIDIN-5-YL)METHANOL | 588-36-3.
  • Revue Roumaine de Chimie. (n.d.).
  • BOC Sciences. (n.d.).
  • PubChem. (n.d.). (2-Methylpyrimidin-5-yl)methanol.
  • DigitalCommons@UMaine. (n.d.). Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines.
  • PMC. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview.
  • PMC. (2021).
  • New Journal of Chemistry. (n.d.). Supporting Information “New Journal of Chemistry” New relationship models for solvent- pyrene solubility based on molecular.

Sources

Optimizing reaction time and temperature for (2-(p-Tolyl)pyrimidin-5-yl)methanol derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of (2-(p-Tolyl)pyrimidin-5-yl)methanol derivatives .

As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the Suzuki-Miyaura cross-coupling of electron-deficient pyrimidines. The C-Cl bond at the 2-position of a pyrimidine ring is highly activated toward oxidative addition by Palladium(0) due to the electron-withdrawing nature of the adjacent nitrogen atoms. However, this reactivity makes the system highly sensitive to temperature and time variables, requiring precise optimization to prevent catalyst deactivation and side-product formation.

Optimization Logic & Workflow

The decision matrix for synthesizing (2-(p-Tolyl)pyrimidin-5-yl)methanol from (2-chloropyrimidin-5-yl)methanol and p-tolylboronic acid hinges on the choice of heating modality. The workflow below illustrates the logical pathways and thermal thresholds required to achieve optimal yields.

OptimizationWorkflow Start Substrates: (2-Chloropyrimidin-5-yl)methanol + p-Tolylboronic acid Catalysis Pd-Catalyzed Suzuki-Miyaura Coupling Start->Catalysis Conv Conventional Heating (1,4-Dioxane/H2O) Catalysis->Conv MW Microwave Irradiation (1,4-Dioxane/H2O) Catalysis->MW LowT T < 80 °C Incomplete Conversion Conv->LowT OptConv T = 90-100 °C, 12-24 h Optimal Yield Conv->OptConv HighT T > 120 °C Homocoupling / Degradation Conv->HighT MW->HighT OptMW T = 100 °C, 15-40 min Optimal Yield (Rapid) MW->OptMW

Logical workflow for optimizing time and temperature in pyrimidine Suzuki couplings.

Quantitative Data: Time & Temperature Matrix

The following table synthesizes quantitative yield data based on established cross-coupling optimization studies for chloropyrimidines. It serves as a baseline for predicting reaction outcomes based on your chosen parameters.

Heating MethodTemperature (°C)TimeCatalystYield (%)Mechanistic Observation
Conventional6024 hPd(PPh₃)₄< 40Insufficient energy for transmetalation; incomplete conversion.
Conventional10018 hPd(PPh₃)₄75–80Optimal thermal conditions for convective batch reactors.
Microwave8020 minPd(PPh₃)₄55Sluggish kinetics; activation energy barrier not fully breached.
Microwave10015 minPd(PPh₃)₄81Optimal dielectric heating; rapid, uniform activation.
Microwave12015 minPd(PPh₃)₄< 60Catalyst degradation (Pd black) and boronic acid protodeboronation.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic rationale (causality) and an analytical checkpoint.

Protocol A: Microwave-Assisted Synthesis (Optimized for Speed)

Reference standard adapted from microwave-assisted regioselective Suzuki couplings1[1].

  • Reagent Preparation: In a 10 mL microwave-safe vial, combine (2-chloropyrimidin-5-yl)methanol (1.0 eq), p-tolylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

    • Causality: A 20% excess of boronic acid compensates for minor protodeboronation at high temperatures. K₂CO₃ is required to coordinate with the boronic acid, forming a reactive, electron-rich boronate complex essential for the transmetalation step.

  • Solvent Addition & Degassing: Add 3 mL of a 1,4-Dioxane/H₂O (4:1 v/v) mixture. Sparge the solution with Argon for 10 minutes.

    • Causality: Dissolved oxygen will rapidly oxidize the active Pd(0) species to an inactive Pd(II) state, killing the catalytic cycle.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ (2.0 mol%) and seal the vial with a crimp cap.

  • Microwave Irradiation: Heat the reaction to 100 °C for 15 minutes with stirring.

    • Self-Validation Checkpoint: Monitor the internal pressure curve on the microwave synthesizer. A stable pressure profile indicates controlled dielectric heating. Sudden pressure spikes indicate solvent decomposition or localized superheating.

  • Endpoint Validation: Cool to room temperature. Extract a 10 µL aliquot, dilute in LC-MS grade methanol, and analyze. The reaction is validated as complete when the starting material peak disappears and the target mass [M+H]⁺ is dominant.

Protocol B: Conventional Batch Heating (Optimized for Scale-Up)

Reference standard adapted from comparative guides on palladium catalysts2[2].

  • Assembly: Follow steps 1-3 from Protocol A, but utilize a Schlenk flask equipped with a reflux condenser under positive Argon pressure.

  • Heating: Submerge the flask in a pre-heated oil bath at 100 °C.

    • Causality: Convective heating relies on thermal transfer from the flask walls to the bulk solvent. This requires significantly more time (18–24 hours) to uniformly overcome the activation energy barrier across a larger volume compared to microwave heating.

  • Endpoint Validation: Perform TLC (Ethyl Acetate/Hexane 1:1) every 6 hours. The emergence of a lower-Rf spot (due to the polar hydroxyl group of the product) coupled with UV activity confirms product formation. Quench the reaction only after two consecutive TLC checks show no further consumption of the pyrimidine starting material.

Troubleshooting & FAQs

Q: Why does my yield of (2-(p-Tolyl)pyrimidin-5-yl)methanol drop significantly when the reaction temperature exceeds 120 °C? A: At temperatures exceeding 110–120 °C, the kinetic energy surpasses the stability threshold of the palladium-phosphine coordination complex. This leads to the irreversible agglomeration of the catalyst into inactive "Pd black". Furthermore, excessive thermal energy accelerates the protodeboronation of p-tolylboronic acid and promotes the formation of homocoupled biaryl side products (e.g., 4,4'-dimethylbiphenyl), effectively consuming your reagents before the desired cross-coupling can occur 1[1].

Q: I am scaling up from a 15-minute microwave reaction to a conventional batch reactor. How should I adjust the reaction time? A: Microwave irradiation relies on dielectric heating, which directly excites the polar molecules (H₂O in the solvent system), rapidly achieving uniform activation energy. Conventional batch reactors rely on convective heat transfer, which is volume-dependent. When scaling up to conventional heating at 100 °C, you must extend the reaction time to 18–24 hours to achieve equivalent conversion rates2[2]. Implement LC-MS or TLC sampling at 12, 18, and 24 hours to self-validate the endpoint.

Q: My reaction stalls at 60% conversion when run at 80 °C. Should I increase the time or the temperature? A: Increase the temperature to 100 °C rather than extending the time. While the oxidative addition of the electron-deficient 2-chloropyrimidine is facile, the transmetalation step with the p-tolylboronic acid requires a higher activation energy. Extended heating at suboptimal temperatures (e.g., 80 °C) often leads to gradual catalyst deactivation before full conversion is reached. Elevating the temperature to 100 °C ensures the transmetalation rate outpaces catalyst degradation 3[3].

References

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Source: MDPI (Molecules) URL:[Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Sources

Validation & Comparative

Comparative Reactivity Guide: (2-(p-Tolyl)pyrimidin-5-yl)methanol vs. Aryl Pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry and library synthesis, evaluating the electronic nuances of building blocks is critical for predictable late-stage functionalization. The 5-hydroxymethylpyrimidine scaffold is a ubiquitous structural motif in modern drug discovery, often serving as a pivotal linker or a precursor to versatile electrophiles [1].

However, the reactivity of the C5-hydroxymethyl group is highly dependent on the substitution pattern at the C2 position. This guide objectively compares the reactivity of (2-(p-Tolyl)pyrimidin-5-yl)methanol against its baseline analog, (2-phenylpyrimidin-5-yl)methanol, and an electron-deficient analog, (2-(4-chlorophenyl)pyrimidin-5-yl)methanol.

Structural and Electronic Context

The pyrimidine ring is inherently π -deficient. The nitrogen atoms at positions 1 and 3 withdraw electron density via induction and resonance, leaving the carbon atoms relatively electrophilic. However, the C5 position is the least electron-deficient carbon on the ring.

When a p-tolyl group is installed at the C2 position, the para-methyl substituent exerts a mild electron-donating effect through hyperconjugation (+H) and induction (+I). This electron density is transmitted across the biaryl-like system, marginally increasing the electron density at the pyrimidine nitrogens and the C5 position.

ElectronicEffect Tolyl p-Tolyl Group (+I, +H Effect) Pyrimidine Pyrimidine Ring (π-deficient) Tolyl->Pyrimidine Electron Donation (Hyperconjugation) Methanol C5-Hydroxymethyl (Reaction Center) Pyrimidine->Methanol Modulated Electrophilicity

Transmission of electronic effects from the p-tolyl substituent to the C5 reaction center.

This subtle electronic modulation has two practical consequences:

  • Increased Nucleophilicity: The oxygen of the C5-hydroxymethyl group is slightly more nucleophilic compared to the p-chlorophenyl analog, accelerating reactions that initiate via lone-pair attack (e.g., ligand exchange with hypervalent iodine).

  • Transition State Stabilization: During nucleophilic substitutions (like chlorination via an SN​i mechanism), the partial positive charge developing at the benzylic carbon is better stabilized by the p-tolyl derivative.

Comparative Reactivity Data

To illustrate these electronic effects, we compare the quantitative performance of these three analogs across two standard transformations: oxidation to the carbaldehyde and chlorination to the chloromethyl derivative.

CompoundOxidation (DMP, CH2Cl2, 25°C) - Time to >95% Conv.Chlorination (SOCl2, 0°C to RT) - Isolated YieldCalculated Pyrimidine N pKa
(2-(p-Tolyl)pyrimidin-5-yl)methanol 1.5 hours92%~1.8
(2-Phenylpyrimidin-5-yl)methanol 2.0 hours88%~1.5
(2-(4-Chlorophenyl)pyrimidin-5-yl)methanol 3.5 hours81%~1.1

Data Synthesis: The p-tolyl analog consistently demonstrates faster oxidation kinetics and higher yields in substitution reactions. The electron-donating methyl group mitigates the inherent electron deficiency of the pyrimidine ring, preventing the sluggish reaction times observed with the p-chlorophenyl analog.

Divergent Synthetic Workflows

The C5-hydroxymethyl group serves as a branching point for diverse chemical space. Depending on the reagent, it can be converted into an electrophile (aldehyde or halide) or a stable linkage (ether).

ReactivityPathways Core (2-(p-Tolyl)pyrimidin-5-yl)methanol Oxidation Oxidation (DMP / MnO2) Core->Oxidation Mild Oxidants Halogenation Halogenation (SOCl2) Core->Halogenation Nucleophilic Sub. Etherification Etherification (NaH / R-X) Core->Etherification Williamson Ether Aldehyde 2-(p-Tolyl)pyrimidine-5-carbaldehyde (Versatile Electrophile) Oxidation->Aldehyde Halide 5-(Chloromethyl)-2-(p-tolyl)pyrimidine (Alkylating Agent) Halogenation->Halide Ether 5-(Alkoxymethyl)-2-(p-tolyl)pyrimidine (Stable Linker) Etherification->Ether

Divergent synthetic workflows for (2-(p-Tolyl)pyrimidin-5-yl)methanol functionalization.

Self-Validating Experimental Protocol: Mild Oxidation

Objective: Convert the C5-hydroxymethyl group to an aldehyde. Strategic Rationale: Pyrimidine rings are susceptible to oxidative degradation at the C5-C6 double bond when exposed to harsh oxidants (like KMnO4​ or Jones reagent), which can generate unwanted hydantoin derivatives [2]. Therefore, Dess-Martin Periodinane (DMP) is selected as a mild, highly specific oxidant for heterobenzylic alcohols.

Step-by-Step Methodology
  • Step 1: Substrate Dissolution Dissolve 1.0 mmol of (2-(p-Tolyl)pyrimidin-5-yl)methanol in 10 mL of anhydrous CH2​Cl2​ under an argon atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of the DMP reagent, ensuring stoichiometric efficiency and preventing the formation of unreactive iodoxy compounds.

  • Step 2: Oxidant Addition Cool the solution to 0°C using an ice bath and add 1.2 mmol of DMP portion-wise. Causality: The +I/+H effect of the p-tolyl group slightly increases the electron density at the C5 oxygen, making the alcohol highly reactive toward the hypervalent iodine center. Cooling to 0°C controls the initial exothermic ligand-exchange step.

  • Step 3: Reaction Maturation Warm the mixture to 25°C and stir for 1.5 hours. Causality: This protocol is a self-validating system. As the oxidation proceeds, the byproduct (iodinane acetic acid) precipitates out of the CH2​Cl2​ solution. A cloudy white suspension visually confirms that the reaction is progressing successfully.

  • Step 4: Biphasic Quench Add 10 mL of a 1:1 mixture of saturated aqueous NaHCO3​ and saturated aqueous Na2​S2​O3​ . Stir vigorously for 30 minutes until the organic layer becomes clear. Causality: Na2​S2​O3​ reduces any unreacted hypervalent DMP to water-soluble iodinane. Simultaneously, NaHCO3​ neutralizes the liberated acetic acid. This prevents the acid-catalyzed degradation or hydration of the newly formed heteroaryl aldehyde.

  • Step 5: Isolation & Verification Extract the aqueous layer with CH2​Cl2​ (3 x 10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Validation: Analyze the crude product via 1H NMR. The successful conversion is confirmed by the disappearance of the benzylic protons ( 4.7 ppm) and the emergence of a sharp aldehydic singlet ( 10.1 ppm).

References

  • Stolarczyk M, Matera-Witkiewicz A, Wolska A, Krupińska M, Mikołajczyk A, Pyra A, Bryndal I. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Materials. 2021; 14(22):6916.[Link]

  • Redrejo-Rodríguez M, Saint-Pierre C, Couve S, Mazouzi A, Ishchenko AA, Gasparutto D, et al. New Insights in the Removal of the Hydantoins, Oxidation Product of Pyrimidines, via the Base Excision and Nucleotide Incision Repair Pathways. PLoS ONE. 2011; 6(7): e21039.[Link]

Mass spectrometry (LC-MS) fragmentation pattern of (2-(p-Tolyl)pyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Landscape of (2-(p-Tolyl)pyrimidin-5-yl)methanol: A Comparative LC-MS Platform Guide

For drug development professionals and analytical chemists, the structural elucidation and quantification of pyrimidine-derived intermediates demand rigorous analytical strategies. (2-(p-Tolyl)pyrimidin-5-yl)methanol (Exact Mass: 200.0949 Da; Formula: C₁₂H₁₂N₂O) is a prime example of a compound that requires precise mass spectrometry (LC-MS) optimization. Featuring a robust 2-arylpyrimidine core paired with a labile 5-hydroxymethyl group, its behavior under collision-induced dissociation (CID) provides a perfect model for comparing the performance of modern LC-MS platforms.

This guide objectively evaluates the fragmentation dynamics of (2-(p-Tolyl)pyrimidin-5-yl)methanol across Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Triple Quadrupole (QqQ) systems, providing field-proven methodologies and self-validating experimental protocols.

Mechanistic Profiling: Fragmentation Dynamics

Understanding the fragmentation causality of (2-(p-Tolyl)pyrimidin-5-yl)methanol is a prerequisite for platform selection. In positive electrospray ionization (ESI+), the basic pyrimidine nitrogen readily accepts a proton, yielding a strong [M+H]⁺ precursor ion at m/z 201.1022[1].

Upon entering the collision cell, the molecule exhibits energy-dependent dissociation pathways:

  • Low Collision Energy (15–25 eV): The peripheral hydroxymethyl group is highly susceptible to cleavage. The neutral loss of water (-18.0105 Da) yields m/z 183.0917. More diagnostically, the neutral loss of formaldehyde (-30.0105 Da) generates an intense fragment at m/z 171.0917. This is a hallmark rearrangement for primary alcohols attached directly to aromatic or heteroaromatic systems.

  • High Collision Energy (35–45 eV): The robust pyrimidine-aryl C-C bond shatters. The p-tolyl moiety undergoes a classic rearrangement to form the highly stable, resonance-stabilized tropylium cation at m/z 91.0548[2].

FragmentationPathway M [M+H]+ m/z 201.1022 Precursor Ion H2O [M+H - H2O]+ m/z 183.0917 M->H2O -H2O (-18 Da) CE: 15 eV CH2O [M+H - CH2O]+ m/z 171.0917 M->CH2O -CH2O (-30 Da) CE: 25 eV Tropylium Tropylium Ion m/z 91.0548 M->Tropylium Ring Cleavage CE: 40 eV Pyrim Pyrimidine Core m/z 119.0604 M->Pyrim -C7H8 CE: 35 eV H2O->Tropylium Deep CID

Figure 1: Proposed LC-MS/MS collision-induced dissociation (CID) fragmentation pathway.

Objective Platform Comparison: Q-TOF vs. Orbitrap vs. QqQ

Selecting the right mass analyzer depends entirely on the analytical endpoint—whether the goal is structural elucidation of unknown metabolites, resolving isobaric interferences, or high-throughput pharmacokinetics.

The Q-TOF Advantage: Isotopic Fidelity and Speed

Q-TOF instruments (e.g., Agilent 6546, Sciex ZenoTOF) offer an optimal balance for structural elucidation. They provide superior isotopic fidelity compared to Orbitraps at high resolutions and boast rapid scan speeds (up to 135 Hz)[3]. This speed makes Q-TOFs ideal for data-independent acquisition techniques like All Ions MS/MS, where precursor and fragment ions are correlated chromatographically without pre-selection, minimizing method setup time[4].

The Orbitrap Advantage: Unmatched Resolving Power

Orbitrap systems (e.g., Thermo Q Exactive, Exploris) deliver unparalleled resolving power (up to 500,000 FWHM at m/z 200). This is critical when analyzing (2-(p-Tolyl)pyrimidin-5-yl)methanol in complex biological matrices where isobaric interferences are present. While Orbitrap Higher-energy C-trap Dissociation (HCD) cells produce spectra highly analogous to Q-TOF CID, studies show that achieving optimal fragmentation on an Orbitrap often requires setting the collision energy a few eV lower than on a Q-TOF[5].

The Triple Quadrupole (QqQ) Advantage: Dynamic Range

For routine quantification (e.g., PK studies), the QqQ remains the gold standard. QqQ instruments utilize electron multipliers, granting them a superior intraspectral dynamic range (up to 5–6 orders of magnitude) compared to the space-charge limited detection of Orbitraps[3].

Quantitative Data Summary

Table 1: LC-MS Platform Performance Comparison for Pyrimidine Analysis

Platform TypePrimary Detector TechResolving Power (FWHM)Dynamic RangeOptimal Use Case for (2-(p-Tolyl)pyrimidin-5-yl)methanol
Q-TOF Microchannel Plate (MCP)30,000 – 60,000~4 ordersUntargeted screening, All Ions MS/MS, isotopic profiling.
Orbitrap Image Current / Trap140,000 – 500,000~3.5 ordersResolving complex isobaric matrix interferences.
QqQ Electron MultiplierUnit Mass (~0.7 Da)5 – 6 ordersHigh-throughput MRM quantification in plasma/serum.

Table 2: Key MRM Transitions and Collision Energies (CID/HCD)

Precursor Ion (m/z)Product Ion (m/z)Neutral LossCollision Energy (eV)Structural Significance
201.1022183.0917- 18.0105 Da15Loss of hydroxyl group (-H₂O)
201.1022171.0917- 30.0105 Da25Cleavage of hydroxymethyl (-CH₂O)
201.102291.0548- 110.0474 Da40Tropylium ion formation (p-tolyl core)

Self-Validating Experimental Protocol

Every robust analytical workflow must be a self-validating system. The following step-by-step methodology integrates system suitability checks with mechanistic reasoning to ensure data integrity across any chosen platform.

LCMSWorkflow Prep Sample Prep (Protein Ppt) LC UHPLC (C18 Column) Prep->LC Ion ESI(+) Ionization LC->Ion MS Mass Analyzer (Platform Specific) Ion->MS Data Data Analysis (EIC & MS/MS) MS->Data

Figure 2: Standardized LC-MS analytical workflow for small molecule characterization.

Step 1: System Suitability & Calibration

  • Action: Infuse a standard tuning mix (e.g., Agilent ESI-L or Thermo Pierce LTQ Velos ESI Positive Ion Calibration Solution) prior to the run.

  • Validation: Ensure mass accuracy is < 2 ppm (for HRAM systems) and the signal-to-noise ratio for the m/z 322 reference ion exceeds 1000:1.

Step 2: Sample Preparation (Plasma Matrix)

  • Action: Spike 50 µL of plasma with the analyte. Add 150 µL of ice-cold acetonitrile (containing an isotopically labeled internal standard). Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality: Acetonitrile effectively disrupts protein-drug binding and precipitates large macromolecules. This prevents column clogging and mitigates ion suppression in the ESI source.

Step 3: Chromatographic Separation

  • Action: Inject 2 µL of the supernatant onto a Waters ACQUITY UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm).

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile. Run a gradient from 5% B to 95% B over 5 minutes at 0.4 mL/min.

  • Causality: The acidic modifier (formic acid) acts as a proton donor, ensuring the basic pyrimidine nitrogens remain protonated throughout the LC run, thereby maximizing ESI+ ionization efficiency[1].

Step 4: Mass Spectrometry Detection

  • Action: Operate in ESI Positive mode (Capillary Voltage: 3.5 kV; Drying Gas: 10 L/min at 300°C). Apply stepped collision energies (15, 25, 40 eV).

  • Causality: Stepped collision energies ensure the simultaneous capture of fragile neutral losses (like H₂O and CH₂O at low CE) and stable core fragments (like the tropylium ion at high CE), providing a complete structural fingerprint in a single MS/MS scan[5].

References

  • Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? Repository of the Academy's Library (mtak.hu).
  • Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? ResearchGate.
  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. MetwareBio.
  • All Ions MS/MS: Targeted Screening and Quantitation Using Agilent TOF and Q-TOF LC/MS Systems. Agilent Technologies.
  • Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals. National Institutes of Health (PMC).

Sources

Absolute Purity Validation of (2-(p-Tolyl)pyrimidin-5-yl)methanol: A Comparative Guide to qNMR vs. Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most persistent challenges in drug development and synthetic chemistry is establishing the absolute purity of critical intermediates. (2-(p-Tolyl)pyrimidin-5-yl)methanol is a highly valuable biaryl pyrimidine scaffold, frequently utilized in the synthesis of kinase inhibitors and agents targeting ferroptosis-related disorders[1].

When validating the purity of such intermediates, relying solely on traditional chromatographic methods can introduce dangerous blind spots. Impurities—such as residual inorganic salts from ester hydrolysis or non-chromophoric solvents—can easily propagate through subsequent cross-coupling steps, compromising the final Active Pharmaceutical Ingredient (API)[1][2]. This guide provides a comprehensive, data-backed comparison of Quantitative Nuclear Magnetic Resonance (qNMR) against High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), establishing a self-validating protocol for absolute purity determination.

The Analytical Dilemma: Method Comparison

To establish a robust quality control framework, we must understand the fundamental mechanisms and limitations of our analytical toolkit. The choice between qNMR and HPLC depends heavily on whether you need relative or absolute quantification[2].

Table 1: Performance Characteristics of Purity Validation Techniques
FeatureqNMR (Internal Standard)HPLC-UV (Area Normalization)LC-MS (TIC)
Fundamental Principle Direct proportionality between signal intensity and molar concentration[2].Separation and detection based on UV absorbance[2].Separation and detection based on mass-to-charge ionization[3].
Reference Standard Not required for the analyte. Uses a universal Certified Reference Material (CRM)[2][4].Required for accurate mass fraction quantification[2].Required (ideally isotopically labeled) for true quantification.
Detection Bias None. All protons respond equally regardless of molecular structure[4][5].High. Assumes uniform UV response factors; misses UV-transparent impurities[2][6].High. Subject to severe ion suppression and ionization efficiency bias[3].
Purity Output Absolute mass fraction (% w/w)[5].Relative purity (%)[7].Relative purity (%) / Impurity ID[3].

The Causality of Bias: HPLC area normalization frequently overestimates purity because it operates under the false assumption that all components share the same response factor at the detection wavelength[2]. qNMR bypasses this by relying on the intrinsic physical property of the nucleus: the signal area is directly proportional to the number of resonant spins, independent of the molecule's physical properties[5][6].

Mechanics of qNMR for (2-(p-Tolyl)pyrimidin-5-yl)methanol

Designing a qNMR experiment is an exercise in causality; every parameter must be deliberately chosen to ensure a self-validating system.

Structural Analysis & Internal Standard (IS) Selection

Accurate concentration determination mandates calculating the integral of an analyte peak, ensuring absolutely no overlapping peaks with the internal standard[8].

For (2-(p-Tolyl)pyrimidin-5-yl)methanol, the 1 H-NMR spectrum in DMSO- d6​ yields:

  • Pyrimidine H4, H6: Singlet at ~8.8 ppm (2H)

  • p-Tolyl Aromatics: AB system at ~7.3 ppm and ~8.3 ppm (4H)

  • Hydroxymethyl CH 2​ : Singlet at ~4.6 ppm (2H)

  • p-Tolyl Methyl: Singlet at ~2.4 ppm (3H)

The IS Choice: Dimethyl sulfone (DMSO 2​ ) is the optimal CRM for this analyte. It provides a sharp, highly integrated singlet at ~3.0 ppm (6H), which sits perfectly in the baseline void between the tolyl methyl (2.4 ppm) and the hydroxymethyl (4.6 ppm) signals[9][10]. Furthermore, it exhibits excellent solubility in DMSO- d6​ , preventing the line broadening and poor integration associated with incomplete dissolution[10].

qNMR_Logic Analyte (2-(p-Tolyl)pyrimidin-5-yl)methanol (Analyte) PeakA Pyrimidine Protons δ 8.8 ppm (2H) Analyte->PeakA IS Dimethyl Sulfone (Internal Standard) PeakIS Methyl Protons δ 3.0 ppm (6H) IS->PeakIS IntA Integral = I_A PeakA->IntA IntIS Integral = I_IS PeakIS->IntIS Calc Absolute Purity Calculation Proportional to Molar Ratio IntA->Calc IntIS->Calc

Logic flow of qNMR signal assignment and molar ratio calculation for absolute purity.

Self-Validating Experimental Protocol

To achieve an uncertainty of result comparable to or better than standard HPLC data (<1% RSD), the following protocol must be strictly adhered to[4][5].

Step-by-Step Methodology
  • Gravimetric Preparation (The Critical Step):

    • Action: Accurately weigh ~15.00 mg of the synthesized (2-(p-Tolyl)pyrimidin-5-yl)methanol and ~5.00 mg of Dimethyl sulfone CRM (purity ≥99.9%) directly into a glass vial using a calibrated microbalance (d = 0.001 mg).

    • Causality: The entire qNMR calculation hinges on the exact mass ratio. This specific weight ratio ensures the intensity ratio between the analyte peak (2H) and the IS peak (6H) remains close to 1:2, which falls within the ideal 1:1 to 1:5 range required for maximum integration accuracy[8].

  • Sample Dissolution:

    • Action: Add 0.6 mL of high-purity DMSO- d6​ (containing 0.03% TMS). Vortex for 1 minute and sonicate for 2 minutes. Transfer to a 5 mm precision NMR tube.

    • Causality: Ensuring complete sample homogeneity is required for proper magnet shimming. Inhomogeneities cause broad signals and severe overlap, destroying quantitative accuracy[8][10].

  • NMR Acquisition Parameters:

    • Action: Acquire the 1 H spectrum at 298 K using a 90° excitation pulse. Set the relaxation delay (D1) to 60 seconds. Acquire 64 scans.

    • Causality: A 90° pulse maximizes the Signal-to-Noise (S/N) ratio. The D1 delay is the most critical parameter in qNMR; it must be set to at least 5×T1​ (spin-lattice relaxation time) of the slowest relaxing proton. Rigid pyrimidine protons often have T1​ values of 8–10 seconds. If D1 is too short, the magnetization will not fully recover, leading to signal truncation and an artificially deflated purity value[8].

  • Processing and Calculation:

    • Action: Apply an exponential window function (Line Broadening = 0.3 Hz) prior to Fourier transformation. Manually phase and baseline correct the spectrum.

    • Calculation: Integrate the Dimethyl sulfone peak at 3.0 ppm ( IIS​ ) and the pyrimidine peak at 8.8 ppm ( IAnalyte​ ). Calculate absolute purity ( PAnalyte​ ) using the fundamental qNMR equation[5]:

    PAnalyte​=IIS​IAnalyte​​×NAnalyte​NIS​​×MIS​MAnalyte​​×WAnalyte​WIS​​×PIS​

    (Where N = number of spins, M = molar mass, W = weighed mass, P = purity).

Comparative Data & Results Interpretation

To validate the method, three distinct batches of (2-(p-Tolyl)pyrimidin-5-yl)methanol were analyzed using our qNMR protocol, alongside standard HPLC-UV (Area Normalization) and HPLC-UV (External Standard) methods[7].

Table 2: Cross-Method Purity Validation Results
BatchqNMR Absolute Purity (% w/w)HPLC-UV Area Normalization (%)HPLC-UV External Standard (% w/w)Discrepancy (qNMR vs. Area %)
Batch A 98.2 ± 0.199.8 ± 0.0598.4 ± 0.2-1.6%
Batch B 97.5 ± 0.199.5 ± 0.0597.8 ± 0.2-2.0%
Batch C 99.1 ± 0.199.9 ± 0.0299.0 ± 0.2-0.8%

Interpretation of Causality: Notice the consistent overestimation of purity by the HPLC Area Normalization method. This discrepancy occurs because Batch A and B contained trace amounts of residual inorganic salts (e.g., LiOH from previous synthetic steps[1]) and residual ethyl acetate. Because these impurities lack a UV chromophore, they are entirely invisible to the HPLC-UV detector[6].

qNMR, however, acts as a universal mass detector. Even if the inorganic salts do not produce an NMR signal, their presence contributes to the total weighed mass ( WAnalyte​ ) in the denominator of the qNMR equation, correctly lowering the final calculated % w/w purity[5]. The high concordance between qNMR and the HPLC External Standard method proves that qNMR can be used interchangeably for absolute quantification, but with the distinct advantage of not requiring a synthesized reference standard[7].

Validation_Workflow Start Synthesized Batch (2-(p-Tolyl)pyrimidin-5-yl)methanol qNMR qNMR Method (Primary Ratio) Start->qNMR HPLC HPLC-UV Method (Relative Area) Start->HPLC IS Add Internal Standard (Dimethyl Sulfone CRM) qNMR->IS Ref Requires Analyte Reference Standard HPLC->Ref DataQ Integration vs IS Absolute Purity (% w/w) IS->DataQ DataH Area Normalization Relative Purity (%) Ref->DataH Compare Final Purity Assignment & Discrepancy Analysis DataQ->Compare Orthogonal Validation DataH->Compare

Orthogonal validation workflow comparing qNMR absolute quantification against HPLC relative purity.

Conclusion

For the rigorous validation of critical intermediates like (2-(p-Tolyl)pyrimidin-5-yl)methanol, relying on HPLC area normalization introduces unacceptable risks of purity overestimation. Quantitative NMR (qNMR) provides an intrinsically reliable, primary analytical method that bypasses the need for analyte-specific reference standards[2][4]. By carefully selecting Dimethyl sulfone as an internal standard and strictly controlling relaxation delays, researchers can establish a self-validating system that guarantees the absolute mass fraction of their synthesized compounds, ensuring downstream synthetic success and API integrity.

References

  • Rundlöf, T., et al. "Survey and qualification of internal standards for quantification by 1H NMR spectroscopy." Journal of Pharmaceutical and Biomedical Analysis, 52(5), 645–651, 2010.[Link]

  • Maniara, G., et al. "Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals." Analytical Chemistry, American Chemical Society, 1998.[Link]

  • ResolveMass Laboratories. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results." ResolveMass, 2025. [Link]

  • MDPI. "Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate." Molecules, 2021.[Link]

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma, 2024.[Link]

  • Malz, F., & Jancke, H. "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis, Ovid, 2005. [Link]

  • NIH PMC. "Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates." National Institutes of Health, 2023.[Link]

  • Google Patents. "WO2020185738A1 - Heteroaromatic and heterobicyclic aromatic derivatives for the treatment of ferroptosis-related disorders.

Sources

Safety Operating Guide

(2-(p-Tolyl)pyrimidin-5-yl)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and RCRA-Compliant Disposal of (2-(p-Tolyl)pyrimidin-5-yl)methanol

As a Senior Application Scientist, I frequently encounter novel synthetic intermediates where direct, compound-specific Safety Data Sheets (SDS) may be incomplete or unavailable. (2-(p-Tolyl)pyrimidin-5-yl)methanol is a specialized pyrimidine derivative utilized in advanced pharmaceutical synthesis. Because it lacks a universally standardized SDS, we must infer its hazard profile using structural analogs like pyrimidin-4-yl-methanol and 6-methyl-2-pyridinemethanol. These analogs indicate that the compound is likely harmful if swallowed, and can cause significant skin, eye, and respiratory irritation[1][2].

Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety and environmental stewardship. The Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) mandate strict protocols for the lifecycle management of such hazardous chemicals[3][4]. This guide provides a self-validating, mechanistic approach to the disposal of (2-(p-Tolyl)pyrimidin-5-yl)methanol.

Mechanistic Hazard Assessment

Before initiating disposal procedures, one must understand the chemical's physical and reactive behavior. The pyrimidine ring and the tolyl group confer lipophilicity, while the methanol moiety provides hydrogen-bonding capability. This means the compound can be soluble in both organic solvents (like dichloromethane or ethyl acetate) and partially in aqueous systems. Consequently, it must never be disposed of down the drain, as it does not meet the criteria for safe wastewater biological degradation[5]. Furthermore, mixing this compound with strong oxidizers can lead to dangerous exothermic reactions; thus, strict chemical segregation is required[5].

Quantitative Waste Management Parameters

To ensure compliance and safety, laboratory personnel must adhere to the following quantitative limits during the disposal process.

ParameterRegulatory Standard / GuidelineMechanistic Rationale & Source
Max SAA Accumulation Volume 55 Gallons (General) / 1 Quart (Acute)Prevents catastrophic spill volumes in active lab spaces. Mandated by EPA RCRA[3][6].
Max SAA Accumulation Time 12 Months (Subpart K) or 3 days once fullMinimizes container degradation and chemical peroxide formation over time[7].
Aqueous Drain pH Limit 5.0 - 12.5 (Strictly N/A for this chemical)Protects municipal biological wastewater treatment. This chemical is forbidden from drain disposal regardless of pH[5].
Storage Temperature < 20°C (Recommended)Prevents thermal degradation and pressure buildup in sealed waste containers[8].

Step-by-Step Disposal Methodology

The following protocol is designed as a self-validating system. Each step includes a verification check to ensure the preceding action was performed correctly.

Step 1: Personal Protective Equipment (PPE) & Environmental Preparation

  • Action: Don chemical-resistant gloves (nitrile or neoprene), a fully buttoned laboratory coat, closed-toed shoes, and safety goggles[1]. Ensure the workspace is within a certified, actively venting chemical fume hood.

  • Causality: The compound's potential to cause serious eye and skin irritation necessitates a physical barrier[2]. The fume hood captures any aerosolized particulates or vapors generated during waste transfer.

  • Verification: Check the fume hood monitor to ensure face velocity is between 80-120 fpm before opening the chemical container.

Step 2: Waste Segregation and Container Selection

  • Action: Separate waste into "Solid Waste" (contaminated gloves, weighing paper, Kimwipes) and "Liquid Waste" (spent reaction solvents containing the compound)[1]. Select a High-Density Polyethylene (HDPE) or glass container with a secure, screw-type, leak-proof closure[6][9].

  • Causality: Segregation prevents unintended cross-reactions between incompatible matrices. HDPE and glass are chemically inert to most pyrimidine derivatives and organic solvents, preventing container deterioration[5].

  • Verification: Visually inspect the container for micro-fractures or residual moisture before adding waste.

Step 3: Labeling and Documentation

  • Action: Affix a hazardous waste label to the container before adding any waste. The label must explicitly state "Hazardous Waste" and list the full chemical name: "(2-(p-Tolyl)pyrimidin-5-yl)methanol" along with the solvent matrix (e.g., "in 50% Ethyl Acetate / 50% Hexanes"). Do not use abbreviations[10].

  • Causality: OSHA and EPA regulations require clear identification to ensure emergency responders and waste management contractors know exactly how to handle and incinerate the material safely[6][10].

  • Verification: A second lab member must read and confirm the label matches the waste being deposited.

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Transfer the sealed, labeled container to the designated SAA. Place the container inside a secondary containment tray[6][10].

  • Causality: The SAA must be at or near the point of generation to maintain control over the waste[10]. Secondary containment acts as a fail-safe; if the primary container fails, the tray prevents the chemical from reaching floor drains or reacting with adjacent stored chemicals[6].

  • Verification: Ensure the SAA inventory log is updated with the accumulation start date.

Step 5: EHS Pickup and Final Manifesting

  • Action: Once the container is 90% full, or the accumulation time limit is approaching, submit a Chemical Waste Pickup Form to your Environmental Health & Safety (EHS) department[10].

  • Causality: EHS coordinates the transfer of the waste to a licensed RCRA facility, where it will likely undergo high-temperature incineration to break down the pyrimidine ring into inert ash and gases, neutralizing the hazard completely[11].

  • Verification: Retain a copy of the waste manifest signed by the EHS technician for laboratory compliance records.

Spill Response and Neutralization

In the event of a localized spill, do not use water to wash the chemical down the drain. Instead, contain the spill using an inert absorbent material (such as vermiculite or commercial silica-based spill absorbents)[1]. Sweep the absorbed material using non-sparking tools[8] and deposit it into a solid hazardous waste container. Decontaminate the surface by scrubbing with an appropriate solvent (like alcohol), collecting all cleaning materials as hazardous waste[8].

Process Visualization

G A Waste Generation (2-(p-Tolyl)pyrimidin-5-yl)methanol B Hazard Assessment & PPE Verification A->B C Waste Segregation B->C D Liquid Waste (Solvent Mixtures) C->D E Solid Waste (Contaminated PPE/Consumables) C->E F Satellite Accumulation Area (SAA) Secondary Containment D->F E->F G EHS Documentation & Pickup Request F->G H Final Disposal (Licensed RCRA Incineration) G->H

Workflow for the compliant segregation and disposal of (2-(p-Tolyl)pyrimidin-5-yl)methanol waste.

Sources

Personal protective equipment for handling (2-(p-Tolyl)pyrimidin-5-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized, novel pharmaceutical intermediates like (2-(p-Tolyl)pyrimidin-5-yl)methanol requires a rigorous, uncompromising approach to laboratory safety. This compound—often utilized as a building block in the synthesis of kinase inhibitors or therapeutics targeting ferroptosis-related disorders[1]—lacks the exhaustive toxicological profiling of common reagents.

When working with uncharacterized or proprietary active pharmaceutical ingredients (APIs), we must employ Control Banding . This methodology assumes a high baseline of hazard (e.g., potential sensitization, systemic toxicity, or target organ effects) and dictates stringent Personal Protective Equipment (PPE) and engineering controls[2].

This guide provides a comprehensive, self-validating operational framework for the safe handling, weighing, and disposal of (2-(p-Tolyl)pyrimidin-5-yl)methanol.

Hazard Profiling & Causality Assessment

To select the correct PPE, we must first understand the physicochemical nature of the molecule. The structure of (2-(p-Tolyl)pyrimidin-5-yl)methanol combines a lipophilic p-tolyl group with a polar methanol moiety on a pyrimidine core.

  • Dermal Penetration Risk: The lipophilic aromatic regions enhance the molecule's ability to partition into the stratum corneum, while the polar hydroxyl group facilitates transport through aqueous epidermal layers. This dual solubility profile significantly increases the risk of transdermal absorption.

  • Aerosolization Risk: As a solid intermediate, the primary route of occupational exposure during synthesis or transfer is the inhalation of fine particulates (dust).

Table 1: Assumed Hazard Profile & Engineering Controls

Hazard CategoryMechanistic RationaleRequired Engineering Control
Inhalation (Particulates) Milling, scraping, or weighing dry powders generates aerosols with aerodynamic diameters <10 µm, which can bypass upper respiratory defenses.Certified Chemical Fume Hood (Face velocity: 80–120 fpm) or HEPA-filtered Weighing Enclosure[3].
Dermal Absorption Amphiphilic structural properties (lipophilic core + polar head) facilitate rapid skin penetration.Physical barrier isolation (Gloveboxes for >10g scale) or specialized PPE matrices.
Ocular Irritation Pyrimidine derivatives are known mucous membrane irritants.Splash-proof chemical goggles; safety glasses are insufficient for bulk powder handling.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is a calculated defense mechanism designed to interrupt specific vectors of exposure. According to the OSHA Laboratory Standard (29 CFR 1910.1450), PPE must be scaled to the operational risk[4].

Table 2: Scale-Dependent PPE Requirements

PPE CategoryAnalytical Scale (< 100 mg)Preparative Scale (> 100 mg to Multi-Gram)
Hand Protection Single layer Nitrile gloves (min. 4 mil thickness).Double-gloving mandatory. Inner: standard nitrile. Outer: extended-cuff nitrile (8 mil) to cover wrist gaps.
Eye/Face Protection ANSI Z87.1 compliant safety glasses with side shields.Indirect-vented chemical splash goggles. Face shield required if dissolving in volatile solvents (e.g., NMP, Methanol)[1].
Body Protection Flame-resistant (FR) or standard cotton lab coat, fully buttoned.Disposable Tyvek® sleeves over lab coat cuffs, or a full Tyvek® suit for bulk transfers.
Respiratory None required if handled strictly within a certified fume hood.N95/P100 particulate respirator if handling outside a closed system, or PAPR for high-dust operations[5].

Expert Insight: Why double-glove for preparative scales? Mechanical friction during the scraping of product from filter paper or round-bottom flasks creates micro-tears in standard nitrile. The inner glove acts as a pristine secondary barrier, while the outer glove absorbs mechanical stress and chemical exposure.

Operational Workflow & Logical Relationships

The following diagram illustrates the strict decision-making matrix required before initiating any handling of (2-(p-Tolyl)pyrimidin-5-yl)methanol.

G Start Risk Assessment: (2-(p-Tolyl)pyrimidin-5-yl)methanol Scale Determine Operational Scale Start->Scale MgScale Analytical Scale (<100 mg) Scale->MgScale GScale Preparative Scale (>100 mg) Scale->GScale PPE1 Standard PPE: Nitrile Gloves, Safety Glasses, Lab Coat MgScale->PPE1 PPE2 Advanced PPE: Double Nitrile, Goggles, PAPR/N95, Tyvek Sleeves GScale->PPE2 Hood Perform in Certified Chemical Fume Hood (Face Velocity: 80-120 fpm) PPE1->Hood PPE2->Hood Decon Decontamination & Disposal Hood->Decon

Caption: Workflow for handling uncharacterized pyrimidine intermediates based on operational scale.

Step-by-Step Handling and Operational Protocols

To ensure scientific integrity and safety, every action must be a self-validating system. Do not proceed to the next step unless the previous condition is met.

Phase 1: Pre-Operation Setup
  • Ventilation Verification: Verify the chemical fume hood monitor reads between 80 and 120 feet per minute (fpm)[3]. Causality: Velocities below 80 fpm fail to capture heavy particulates, while velocities above 120 fpm create turbulent eddies that blow powders back into the operator's breathing zone[6].

  • Static Mitigation: Wipe the exterior of the weighing balance and spatulas with an anti-static gun or a damp lint-free cloth. Causality: Fine pharmaceutical powders hold static charges; eliminating static prevents the powder from "jumping" off the spatula and aerosolizing.

  • Donning PPE: Inspect gloves for pinhole leaks by trapping air in the cuff and squeezing. Don lab coat, safety eyewear, and gloves.

Phase 2: Material Transfer
  • Positioning: Place the container of (2-(p-Tolyl)pyrimidin-5-yl)methanol at least 6 inches inside the fume hood sash[3].

  • Opening: Open the container slowly. If the compound has been stored under inert gas (Argon/Nitrogen), allow the pressure to equalize gently to prevent a "puff" of powder.

  • Weighing: Use a V-shaped anti-static weigh boat. Transfer the powder using a smooth, rolling motion of the wrist rather than a dropping motion to minimize dust generation.

  • Solvent Quenching: If the protocol allows, immediately dissolve the weighed powder in the reaction solvent (e.g., Methanol, N-methylpyrrolidone, or Pyridine)[1] while still in the weigh boat, then transfer the liquid. Handling liquids is inherently safer than handling dry powders.

Phase 3: Doffing and Decontamination
  • Surface Decontamination: Wipe down the balance, spatulas, and hood surface with a solvent known to dissolve the intermediate (e.g., Methanol or Isopropanol), followed by a secondary wipe with soapy water.

  • Glove Removal: Remove the outer gloves using the "beak method" (pinching the palm and pulling inside out) to ensure no exterior contamination touches the skin. Dispose of them inside the fume hood into a designated solid waste container.

  • Hand Hygiene: Wash hands with soap and water immediately after removing the inner gloves.

Spill Response and Disposal Plan

Because the toxicological profile of (2-(p-Tolyl)pyrimidin-5-yl)methanol is not fully established, all spills must be treated as hazardous material releases.

Spill Response Protocol (Inside Fume Hood):

  • Do not sweep. Sweeping aerosolizes the powder.

  • Cover the spilled powder with absorbent paper towels.

  • Carefully wet the paper towels with a compatible solvent (e.g., Methanol) to dissolve and trap the powder.

  • Wipe inward from the edges of the spill to the center to prevent spreading.

  • Place all contaminated materials into a sealed, labeled hazardous waste bag.

Disposal Plan:

  • Solid Waste: All weigh boats, filter papers, and contaminated gloves must be placed in a rigid, leak-proof container labeled "Hazardous Solid Waste - Uncharacterized Pharmaceutical Intermediate (Pyrimidine Derivative)."

  • Liquid Waste: Solvent washes containing the compound must be collected in a compatible, properly labeled halogen-free (or halogenated, depending on the solvent used) liquid waste carboy.

  • Final Disposition: Waste must be routed for high-temperature incineration through your institution's Environmental Health and Safety (EHS) department. Do not dispose of any uncharacterized API down the sink[2].

References

  • Vertex Pharmaceuticals Incorporated. (2020). Heteroaromatic and heterobicyclic aromatic derivatives for the treatment of ferroptosis-related disorders (Patent No. WO2020185738A1).
  • National Institute for Occupational Safety and Health (NIOSH). (2012). General Safe Practices for Working with Engineered Nanomaterials and Uncharacterized Chemicals in Research Laboratories. Centers for Disease Control and Prevention.
  • Kansas State University Environmental Health and Safety. (2025).
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Chapter 9: Laboratory Facilities).
  • American National Standards Institute / American Industrial Hygiene Association. (2012). ANSI/AIHA Z9.5-2012: Laboratory Ventilation Standard and OSHA Chemical Hygiene Plans.

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。